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  • Product: 1,8-Dioxaspiro[4.5]dec-2-en-4-one
  • CAS: 2138297-68-2

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 1,8-Dioxaspiro[4.5]dec-2-en-4-one

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Dioxaspiro[4.5]dec-2-en-4-one Abstract The 1,8-dioxaspiro[4.5]decane framework is a privileged spiroketal motif present in numerous biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Dioxaspiro[4.5]dec-2-en-4-one

Abstract

The 1,8-dioxaspiro[4.5]decane framework is a privileged spiroketal motif present in numerous biologically active natural products and serves as a valuable scaffold in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of a proposed synthetic pathway for a functionalized derivative, 1,8-Dioxaspiro[4.5]dec-2-en-4-one. We will explore the strategic rationale behind the synthetic design, present a detailed experimental protocol, and outline the essential analytical techniques for its structural elucidation and characterization. This document is intended for researchers, chemists, and professionals in drug development who are engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of the Spiroketal Enone Moiety

Spiroketals are a class of bicyclic compounds where two rings are joined through a single tetrahedral carbon atom, the spirocenter, which is also an acetal or ketal carbon.[3] This structural feature imparts a rigid, three-dimensional conformation that is highly sought after in drug design for its ability to orient substituents in well-defined spatial vectors, facilitating precise interactions with biological targets.[1] The 1,8-Dioxaspiro[4.5]decane system, consisting of a five-membered tetrahydrofuran ring and a six-membered tetrahydropyran ring sharing a spirocenter, is of particular interest.

The target molecule, 1,8-Dioxaspiro[4.5]dec-2-en-4-one, combines this spiroketal core with an α,β-unsaturated ketone (enone). This enone functionality is a versatile chemical handle, acting as a Michael acceptor and a dienophile in Diels-Alder reactions, making it a powerful building block for the synthesis of more complex molecular architectures.

Strategic Approach to Synthesis

While numerous methods exist for spiroketal synthesis, including acid-catalyzed cyclizations of dihydroxyketones and tandem reactions, the construction of the specific 1,8-Dioxaspiro[4.5]dec-2-en-4-one target requires a nuanced approach.[4][5] Our proposed strategy is based on a robust and reliable intramolecular hetero-Michael addition, a powerful method for forming heterocyclic rings.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the target molecule into readily available starting materials. The key disconnection is the C-O bond of the tetrahydropyran ring, which can be formed via an intramolecular conjugate addition of a primary alcohol onto an α,β-unsaturated ester. This reveals a linear precursor that can be assembled from simple, commercially available building blocks.

G cluster_main Retrosynthetic Disconnections Target 1,8-Dioxaspiro[4.5]dec-2-en-4-one Precursor1 Hydroxy Alkynoate Intermediate Target->Precursor1 Intramolecular Cyclization & Oxidation Precursor2 Tetrahydropyran-4-one & Alkyne Precursor1->Precursor2 Nucleophilic Addition

Caption: Retrosynthetic analysis of the target spiroketal enone.

Proposed Synthetic Pathway & Experimental Protocol

This section details a step-by-step protocol for a plausible synthesis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one. The causality behind each step is explained to provide a clear understanding of the reaction design.

Workflow Overview

G Start Tetrahydropyran-4-one + Lithium Acetylide Step1 Step 1: Alkynylation Start->Step1 Intermediate1 1-Ethynyltetrahydropyran-4-ol Step1->Intermediate1 Step2 Step 2: Carboxylation & Esterification Intermediate1->Step2 Intermediate2 Methyl 3-(4-hydroxytetrahydropyran-4-yl)propiolate Step2->Intermediate2 Step3 Step 3: Intramolecular Hetero-Michael Addition Intermediate2->Step3 Intermediate3 Saturated Spiroketal Lactone Step3->Intermediate3 Step4 Step 4: Reduction & Oxidation Intermediate3->Step4 Product 1,8-Dioxaspiro[4.5]dec-2-en-4-one Step4->Product

Caption: Proposed multi-step synthesis workflow.

Step 1: Synthesis of 1-Ethynyltetrahydropyran-4-ol
  • Objective: To install the three-carbon side chain precursor at the C4 position of the tetrahydropyran ring.

  • Protocol:

    • To a solution of lithium acetylide-ethylenediamine complex (1.2 eq.) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add a solution of tetrahydropyran-4-one (1.0 eq.) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the title compound.

  • Causality: The highly nucleophilic acetylide anion attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. The use of an anhydrous aprotic solvent like THF is crucial to prevent quenching of the strong base.

Step 2: Synthesis of Methyl 3-(4-hydroxytetrahydropyran-4-yl)propiolate
  • Objective: To convert the terminal alkyne into a methyl ester, creating the necessary Michael acceptor for the subsequent cyclization.

  • Protocol:

    • Dissolve the alcohol from Step 1 in anhydrous THF (0.5 M) and cool to -78 °C under argon.

    • Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) and stir for 30 minutes.

    • Add methyl chloroformate (1.2 eq.) dropwise and stir at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate (3x).

    • Combine organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

  • Causality: n-Butyllithium deprotonates the terminal alkyne to form a lithium acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl of methyl chloroformate to form the propiolate ester.

Step 3: Intramolecular Hetero-Michael Addition
  • Objective: To form the five-membered lactone ring via cyclization of the hydroxyl group onto the activated alkyne. This is the key spiroketal-forming step.

  • Protocol:

    • Dissolve the propiolate from Step 2 in dichloromethane (0.2 M).

    • Add a catalytic amount of silver nitrate (AgNO₃, 0.1 eq.).

    • Stir the reaction at room temperature for 24 hours until TLC analysis indicates consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify by column chromatography to yield the spiroketal lactone.

  • Causality: Silver (I) acts as a soft Lewis acid, coordinating to the alkyne and activating it towards nucleophilic attack by the pendant hydroxyl group, facilitating a 5-exo-dig cyclization.

Step 4: Conversion to the Final Enone
  • Objective: To transform the saturated spiroketal lactone into the target α,β-unsaturated ketone.

  • Protocol:

    • Reduction: Dissolve the lactone from Step 3 in anhydrous toluene (0.2 M) and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H, 1.2 eq., 1.0 M in toluene) dropwise. Stir for 2 hours. Quench carefully with methanol, followed by saturated aqueous Rochelle's salt solution. Allow to warm to room temperature and stir vigorously until layers separate. Extract with ethyl acetate, dry, and concentrate to yield the crude lactol.

    • Oxidation: Dissolve the crude lactol in dichloromethane (0.2 M). Add Dess-Martin periodinane (1.5 eq.) and stir at room temperature for 2 hours. Quench with a saturated solution of sodium thiosulfate. Extract with dichloromethane, wash with sodium bicarbonate solution, dry, and concentrate. Purify by column chromatography to afford 1,8-Dioxaspiro[4.5]dec-2-en-4-one.

  • Causality: DIBAL-H is a mild reducing agent that will reduce the lactone to the corresponding lactol (a hemiacetal) without over-reduction. The Dess-Martin periodinane is a mild oxidizing agent that will convert the lactol to the enone. The inherent instability of the intermediate β-hydroxy ketone promotes elimination of water to form the conjugated enone system.

Structural Characterization

Confirmation of the synthesized product's identity and purity requires a combination of spectroscopic techniques. Below are the predicted data for the target molecule.

Spectroscopic Data Summary
TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~7.0-7.2 (d, 1H, H3), ~6.1-6.3 (d, 1H, H2), ~4.0-4.2 (m, 2H, H9), ~3.7-3.9 (m, 2H, H7), ~1.8-2.2 (m, 4H, H6, H10)
¹³C NMR (100 MHz, CDCl₃)δ ~195-200 (C4, C=O), ~150-155 (C3), ~125-130 (C2), ~105-110 (C5, Spiro-C), ~65-70 (C9), ~60-65 (C7), ~30-35 (C6, C10)
IR Spectroscopy (Thin Film)ν ~1685 cm⁻¹ (C=O, conjugated ketone), ~1620 cm⁻¹ (C=C, alkene), ~1100-1200 cm⁻¹ (C-O, spiroketal stretches)[6]
High-Res Mass Spec (ESI+)C₈H₁₀O₃, Calculated m/z for [M+H]⁺: 155.0654; Found: [Value from experiment]

Note: These are predicted values. Actual experimental values may vary slightly.

Detailed Spectroscopic Rationale
  • NMR Spectroscopy: The downfield shifts of the olefinic protons (H2, H3) are characteristic of an enone system. The spiroketal carbon (C5) is expected to appear around 105-110 ppm, a hallmark of this functional group.[7] 2D NMR experiments like COSY and HSQC would be essential to confirm proton-proton and proton-carbon connectivities.

  • IR Spectroscopy: The most telling peak in the IR spectrum will be the strong absorption for the carbonyl group (C=O) at a lower wavenumber (~1685 cm⁻¹) than a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the double bond.[8] The C-O stretches of the two ether linkages in the spiroketal will appear in the fingerprint region.[6]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the molecule. The fragmentation pattern would likely show characteristic losses related to the pyran and furanone rings.

Safety and Handling

All synthetic steps should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagents: Organolithium reagents (n-BuLi, lithium acetylide) are pyrophoric and react violently with water. Anhydrous techniques are essential. Dess-Martin periodinane is a shock-sensitive oxidant.

  • Product: As an α,β-unsaturated ketone, the final product is a potential Michael acceptor and should be handled with care to avoid skin contact.

Conclusion and Outlook

This guide outlines a logical and robust synthetic strategy for 1,8-Dioxaspiro[4.5]dec-2-en-4-one, a molecule of significant interest for synthetic and medicinal chemistry. The proposed multi-step synthesis utilizes reliable and well-understood chemical transformations. The detailed characterization plan provides a clear roadmap for structural verification. The successful synthesis of this spiroketal enone would provide a valuable building block for creating diverse molecular libraries for drug discovery programs, particularly in the development of novel therapeutics targeting a range of diseases.[9][10]

References

  • Eames, J., Fox, D. J., de las Heras, M. A., & Warren, S. (2000). Stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.
  • Danishefsky, S. J., & Kerwin, J. F. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
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  • Kotha, S., & Sunnam, S. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry.
  • Teufel, R., et al. (2021). Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides.
  • Pettus, T. R. R., et al. (2012). New strategies for natural products containing chroman spiroketals. Pure and Applied Chemistry.
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  • PubChem. (n.d.). 1,8-dioxaspiro[4.5]decan-4-one (C8H12O3). PubChemLite.
  • BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • ChemicalBook. (n.d.). 1 4-DIOXA-8-AZASPIRO(4.5)DECANE(42899-11-6) 1H NMR.
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  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • Ishihara, K., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0218498).
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  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • Wang, Q., et al. (n.d.). Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers.
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Sources

Exploratory

A Technical Guide to the Stereoselective Synthesis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one Enantiomers

Abstract: The 1,8-dioxaspiro[4.5]decane framework is a privileged structural motif found in a multitude of biologically active natural products. The introduction of an α,β-unsaturated ketone into the five-membered ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 1,8-dioxaspiro[4.5]decane framework is a privileged structural motif found in a multitude of biologically active natural products. The introduction of an α,β-unsaturated ketone into the five-membered ring, as seen in the 1,8-dioxaspiro[4.5]dec-2-en-4-one core, presents unique synthetic challenges, demanding precise control over both the spirocyclic stereocenter and the embedded electronic functionality. This technical guide provides an in-depth analysis of modern stereoselective strategies applicable to the synthesis of this target. We will explore the foundational principles of stereocontrol in spiroketal formation and detail advanced methodologies, including catalytic asymmetric spiroketalization (CAS), intramolecular cycloaddition reactions, and powerful cascade sequences. Each strategy is examined through the lens of mechanistic causality, supported by detailed experimental protocols and comparative data to guide researchers and drug development professionals in this complex field.

Introduction: The 1,8-Dioxaspiro[4.5]dec-2-en-4-one Core

The spiroketal unit, characterized by two rings connected through a single tetrahedral carbon, is a cornerstone of natural product chemistry.[1] These structures are not merely passive frameworks; their rigid, three-dimensional architecture often dictates the specific conformation required for biological activity.

Significance in Natural Products

The 1,8-dioxaspiro[4.5]decane skeleton is the central feature of numerous complex molecules isolated from diverse natural sources, including insects, fungi, and plants. A prominent example is the family of Stemona alkaloids, such as tuberostemonine, which exhibit potent antitussive and insecticidal properties.[2] While the natural product itself may not contain the enone functionality, its core structure serves as a critical template for synthetic endeavors. The enone moiety within the target molecule of this guide offers a valuable handle for further chemical modification, acting as a Michael acceptor and a dienophile, thereby expanding its utility as a synthetic intermediate.

The Synthetic Challenge

The asymmetric synthesis of the 1,8-dioxaspiro[4.5]dec-2-en-4-one core presents a dual challenge:

  • Control of the Spirocenter: The formation of the ketal at the C5 position creates a stereogenic center. Achieving high enantioselectivity at this position is paramount.

  • Formation of the Enone: The α,β-unsaturated ketone must be installed without compromising the delicate spiroketal linkage, which can be sensitive to the very conditions often used to create enones.

Strategies must therefore be designed to either form both features concurrently with high stereocontrol or to introduce one feature without disturbing the other.

Fundamental Stereochemical Principles

The stability and formation of spiroketals are governed by stereoelectronic effects, primarily the anomeric effect . This effect describes the thermodynamic preference for a conformation where a heteroatom's lone pair of electrons is anti-periplanar to an adjacent C-O σ* antibonding orbital. In a [4.5] spiroketal, this leads to a strong preference for a conformation where both C-O bonds of the ketal are axial with respect to their respective rings, maximizing this stabilizing interaction. Most synthetic strategies aim to form the thermodynamically favored diastereomer, which often aligns with the stereochemistry found in natural products.[1]

Strategic Approaches to Asymmetric Synthesis

The construction of the target spiroketal can be approached through several distinct retrosynthetic disconnections. The most common strategies involve the cyclization of a linear hydroxy-ketone or dihydroxy-ketone precursor. The key is to design a process where this cyclization is guided by a chiral influence—be it a catalyst or a covalently bound auxiliary—to favor the formation of one enantiomer.

G cluster_0 Key Retrosynthetic Disconnections Target 1,8-Dioxaspiro[4.5]dec-2-en-4-one Strategy1 Strategy I: Intramolecular Hetero-Diels-Alder Target->Strategy1 Strategy2 Strategy II: Catalytic Asymmetric Spiroketalization (CAS) Target->Strategy2 Strategy3 Strategy III: Cascade / Domino Reactions Target->Strategy3 Precursor1 Acyclic Diene-Dienophile Precursor Strategy1->Precursor1 Precursor2 Acyclic Dihydroxy Enone Precursor Strategy2->Precursor2 Precursor3 Linear Michael Acceptor Precursor Strategy3->Precursor3

Fig. 1: Key retrosynthetic strategies for the target spiroketal.

Strategy I: Intramolecular Hetero-Diels-Alder (HDA) Cycloaddition

The intramolecular hetero-Diels-Alder (HDA) reaction is an exceptionally powerful method for the convergent synthesis of heterocyclic systems.[3] It constructs the six-membered tetrahydropyran ring and sets multiple stereocenters in a single, highly ordered transition state.

Mechanistic Principle

In this approach, a linear precursor containing a 1-oxa-1,3-butadiene (an α,β-unsaturated carbonyl group) and a tethered alkene (the dienophile) undergoes a [4+2] cycloaddition.[4] This reaction forms the tetrahydropyran ring directly. Subsequent manipulation of the resulting bicyclic adduct, such as cyclization of a pendant hydroxyl group onto a ketone, forges the final spiroketal. The major advantage is the high degree of stereocontrol imparted by the rigid, chair-like transition state of the cycloaddition.[5]

G cluster_0 Intramolecular Hetero-Diels-Alder (HDA) Mechanism Precursor Linear HDA Precursor (Diene + Dienophile) TS [ Chiral Lewis Acid Mediated Chair-like Transition State ] Precursor->TS Chiral Catalyst (e.g., Cu(II)-Box) Adduct Bicyclic HDA Adduct TS->Adduct [4+2] Cycloaddition Spiroketal Target Spiroketal Enone (after further steps) Adduct->Spiroketal Deprotection & Spiroketalization

Fig. 2: Enantioselective HDA pathway for spiroketal synthesis.
Enantioselective Control

Enantioselectivity is typically induced by using a chiral Lewis acid catalyst that coordinates to the 1-oxa-1,3-butadiene system.[6] This coordination lowers the LUMO energy of the diene, accelerating the reaction, and creates a chiral environment that blocks one face of the diene, forcing the dienophile to approach from the other. Catalysts based on Copper(II) or other transition metals with chiral ligands like bis(oxazolines) (BOX) are highly effective.

Protocol: Asymmetric HDA Cyclization

This protocol is a representative example based on established methods for enantioselective HDA reactions.

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.10 eq) and the chiral bis(oxazoline) ligand (0.11 eq) in anhydrous dichloromethane (DCM). Stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).

  • Substrate Addition: Add the linear HDA precursor (1.0 eq), dissolved in a minimal amount of DCM, dropwise to the cold catalyst solution over 15 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude bicyclic adduct by flash column chromatography on silica gel. The product can then be carried forward for spiroketalization.

Strategy II: Catalytic Asymmetric Spiroketalization (CAS)

Instead of building one ring at a time, catalytic asymmetric spiroketalization (CAS) aims to form the spirocyclic core from an acyclic precursor in a single, enantioselective step. This is typically achieved by the acid-catalyzed cyclization of a dihydroxy ketone.

Overview of Modern Catalytic Methods

The key to CAS is the use of a chiral Brønsted acid or a chiral Lewis acid catalyst. Chiral phosphoric acids (CPAs) have emerged as particularly powerful catalysts for this transformation. The CPA simultaneously activates the ketone carbonyl for nucleophilic attack and organizes the transition state through a network of hydrogen bonds, leading to high levels of stere induction.[7] Similarly, transition metal complexes, often featuring Iridium or Palladium, can catalyze cascade reactions that generate a suitable precursor in situ and then guide its stereoselective spiroketalization.[8][9]

G Precursor Acyclic Dihydroxy Enone Precursor Complex [Precursor-CPA Complex] Precursor->Complex Catalyst Chiral Phosphoric Acid (CPA) Catalyst->Complex TS [Asymmetric Transition State] Complex->TS H-Bonding Network Directs Cyclization Product Enantioenriched Spiroketal TS->Product Product->Catalyst Catalyst Regeneration

Fig. 3: Catalytic cycle for a Chiral Phosphoric Acid (CPA) mediated CAS.
Protocol: Chiral Phosphoric Acid-Catalyzed Spiroketalization

This protocol is a representative example based on established methods for CPA-catalyzed cyclizations.

  • Reaction Setup: To a dry vial charged with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., TRIP) (0.05 - 0.20 eq) and 4Å molecular sieves.

  • Solvent and Substrate: Add anhydrous, non-polar solvent (e.g., toluene or benzene) followed by the acyclic dihydroxy enone precursor (1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (can range from room temperature to 60 °C) under an inert atmosphere (argon or nitrogen).

  • Monitoring: Monitor the progress of the reaction by TLC or ¹H NMR analysis of aliquots.

  • Workup: Once the reaction is complete, filter off the molecular sieves and concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the product by flash column chromatography to afford the enantioenriched spiroketal. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Strategy III: Cascade and Domino Reactions

Cascade reactions offer supreme elegance and efficiency in synthesis by forming multiple bonds in a single operation without isolating intermediates. For the target spiroketal, an oxa-Michael/ketalization cascade is a highly effective approach.

The Power of Tandem Reactions

In this strategy, a linear precursor containing a hydroxyl group and an α,β-unsaturated ketone or ester is subjected to conditions that promote an intramolecular conjugate addition (oxa-Michael reaction) to form the tetrahydropyran ring.[10] If the precursor is designed correctly, this initial cyclization can be immediately followed by a second intramolecular cyclization of another hydroxyl group onto a ketone to form the spiroketal. The entire sequence is triggered by a single catalytic event.

Example: A Horner-Wadsworth-Emmons/Oxa-Michael/Spiroketalization Cascade

A particularly inventive example is a one-pot cascade that begins with a Horner-Wadsworth-Emmons (HWE) reaction to generate an α,β-unsaturated ester in situ.[10] This is immediately followed by a diastereoselective oxa-Michael addition and a final acid-catalyzed spiroketalization to yield a complex benzannulated spiroketal core, demonstrating the power of this approach.

Data Summary & Comparison of Strategies

The choice of synthetic strategy depends on factors such as precursor availability, desired scale, and the specific stereochemical challenges of the substrate. Below is a qualitative comparison of the discussed approaches.

StrategyKey TransformationStereocontrol ElementAdvantagesCommon Challenges
Intramolecular HDA [4+2] CycloadditionChiral Lewis Acid CatalystHigh convergence; excellent stereocontrol; forms one ring directly.Synthesis of complex linear precursor can be lengthy.
CAS SpiroketalizationChiral Brønsted/Lewis AcidDirect formation of spirocenter from acyclic precursor; high atom economy.Precursor may cyclize non-selectively; catalyst sensitivity.
Cascade/Domino Oxa-Michael/KetalizationSubstrate or CatalystHigh efficiency (multiple bonds in one pot); rapid complexity generation.Requires carefully designed precursor; optimizing tandem steps can be difficult.

Conclusion and Future Outlook

The stereoselective synthesis of the 1,8-dioxaspiro[4.5]dec-2-en-4-one core remains a challenging yet rewarding objective in modern organic chemistry. While classical methods rely on substrate control, the field is increasingly dominated by catalytic asymmetric transformations that offer greater flexibility and efficiency. Intramolecular cycloadditions like the HDA provide a robust and predictable route to the core, while catalytic asymmetric spiroketalization and cascade reactions represent the state-of-the-art in terms of atom and step economy.

Future research will likely focus on the development of novel, more powerful catalytic systems that can operate at lower loadings and tolerate a wider range of functional groups. Furthermore, the integration of these stereoselective methods into diversity-oriented synthesis platforms will enable the rapid generation of spiroketal libraries for biological screening, accelerating the discovery of new therapeutic agents.

References

  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. (2025). ResearchGate. [Link]

  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. (2025). PMC. [Link]

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. (n.d.). PMC. [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. (2013). ACS Publications. [Link]

  • Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. (2023). ResearchGate. [Link]

  • Wipf, P., & Spencer, S. R. (2005). Asymmetric total syntheses of tuberostemonine, didehydrotuberostemonine, and 13-epituberostemonine. Journal of the American Chemical Society, 127(1), 225–235. [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). PMC. [Link]

  • A flexible asymmetric synthesis of the tetracyclic core of berkelic acid using a Horner–Wadsworth–Emmons/oxa-Michael cascade. (2012). Organic & Biomolecular Chemistry. [Link]

  • The Intramolecular Diels-Alder Reaction. (n.d.). Organic Reactions. [Link]

  • Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. (2015). PubMed. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2015). Organic & Biomolecular Chemistry. [Link]

  • Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. (2024). MDPI. [Link]

  • Tandem Prins Spirocyclization for the Synthesis of 1,8-Dioxaspiro[4.5]decane and 1,9-Dioxaspiro[5.5]undecane Scaffolds. (2017). SciSpace. [Link]

  • Diels–Alder Reaction (Part 2). (n.d.). University of Illinois. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2010). ResearchGate. [Link]

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  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. [Link]

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Foundational

An In-Depth Technical Guide to the Chiroptical Properties of Optically Active 1,8-Dioxaspiro[4.5]dec-2-en-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,8-dioxaspiro[4.5]decane scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-dioxaspiro[4.5]decane scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents.[1] Its rigid, three-dimensional architecture makes it an attractive framework in drug design. When this spiroketal core incorporates an α,β-unsaturated ketone, as in 1,8-dioxaspiro[4.5]dec-2-en-4-one, the molecule gains a key chromophore and a reactive site, making its chiroptical properties particularly informative. This guide provides a comprehensive technical overview of the methodologies used to characterize the chiroptical properties of optically active 1,8-dioxaspiro[4.5]dec-2-en-4-one, from its asymmetric synthesis to the definitive assignment of its absolute configuration using a synergy of experimental spectroscopy and computational chemistry.

Introduction: The Significance of Chiral Spiroketals

Spiroketals are a class of organic compounds characterized by a spirocyclic center connecting two rings, each containing an oxygen atom attached to the spirocenter. Their unique and conformationally constrained three-dimensional structures are of great interest in medicinal chemistry, as they allow for precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets.[2] The introduction of chirality, particularly at the spirocyclic center, adds a critical dimension to their biological activity.

The enone functionality in 1,8-dioxaspiro[4.5]dec-2-en-4-one serves as a crucial chromophore for chiroptical studies, particularly Electronic Circular Dichroism (ECD). The chiroptical response of this molecule is exquisitely sensitive to its stereochemistry, providing a powerful tool for its structural elucidation. This guide will detail the integrated approach required to unambiguously determine the absolute configuration of this and related chiral spiroketals.

Asymmetric Synthesis: A Proposed Strategy

While a specific asymmetric synthesis for 1,8-dioxaspiro[4.5]dec-2-en-4-one is not extensively documented, a plausible and efficient route can be designed based on established methodologies for constructing chiral spiroketals.[3] An organocatalytic approach, for instance, offers a powerful strategy for enantioselective synthesis.[4]

Proposed Synthetic Pathway

A potential asymmetric synthesis could involve an organocatalyzed intramolecular cyclization of a suitable precursor. This strategy often provides high enantioselectivity under mild reaction conditions.

Synthetic_Pathway Precursor Keto-dihydroxy Precursor TransitionState Chiral Organocatalyst (e.g., Quinine-derived squaramide) [3] Precursor->TransitionState Asymmetric Spiroketalization Intermediate Cyclized Intermediate TransitionState->Intermediate Target Optically Active 1,8-Dioxaspiro[4.5]dec-2-en-4-one Intermediate->Target Dehydration

Caption: Proposed asymmetric synthesis of 1,8-dioxaspiro[4.5]dec-2-en-4-one.

Experimental Protocol: Asymmetric Spiroketalization
  • Precursor Synthesis: Synthesize the acyclic keto-dihydroxy precursor through standard organic chemistry methods.

  • Catalyst Preparation: Prepare or procure a suitable chiral organocatalyst, such as a quinine-derived squaramide, known to be effective in asymmetric spiroketalizations.[4]

  • Cyclization Reaction:

    • Dissolve the keto-dihydroxy precursor in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

    • Add the chiral organocatalyst (typically 5-10 mol%).

    • Stir the reaction mixture at the optimal temperature (ranging from -20 °C to room temperature) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

    • Purify the resulting cyclized intermediate by flash column chromatography on silica gel.

  • Dehydration:

    • Subject the purified intermediate to mild acidic or basic conditions to induce dehydration, forming the α,β-unsaturated ketone.

    • Purify the final product, optically active 1,8-dioxaspiro[4.5]dec-2-en-4-one, by chromatography or recrystallization.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Chiroptical Property Investigation: An Integrated Spectroscopic and Computational Approach

The determination of the absolute configuration of a chiral molecule like 1,8-dioxaspiro[4.5]dec-2-en-4-one relies on a powerful combination of experimental chiroptical spectroscopy and theoretical calculations.[5][6]

Chiroptical_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Exp_ECD Measure Experimental ECD Spectrum Comparison Compare Experimental and Computed Spectra Exp_ECD->Comparison Exp_VCD Measure Experimental VCD Spectrum Exp_VCD->Comparison Comp_Model Generate 3D Models of (R) and (S) Enantiomers Conf_Search Perform Conformational Search Comp_Model->Conf_Search DFT_Opt DFT Geometry Optimization and Frequency Calculation Conf_Search->DFT_Opt TDDFT_Calc TD-DFT Calculation of ECD and VCD Spectra DFT_Opt->TDDFT_Calc Boltzmann Boltzmann Averaging of Spectra TDDFT_Calc->Boltzmann Boltzmann->Comparison AC_Assignment Absolute Configuration Assignment Comparison->AC_Assignment

Caption: Integrated workflow for absolute configuration determination.

Experimental Chiroptical Spectroscopy

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[5] The enone chromophore in 1,8-dioxaspiro[4.5]dec-2-en-4-one gives rise to characteristic Cotton effects in the ECD spectrum, which are highly sensitive to the molecule's stereochemistry.

Experimental Protocol: ECD Measurement

  • Sample Preparation: Prepare a dilute solution of the purified, optically active spiroketal in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile). The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

  • Instrumentation: Use a calibrated circular dichroism spectrometer.

  • Data Acquisition:

    • Record the ECD spectrum over a suitable wavelength range (e.g., 200-400 nm) to capture the relevant electronic transitions of the enone chromophore.

    • Acquire a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.

  • Data Processing: Convert the raw data (ellipticity) to molar circular dichroism (Δε) or molar ellipticity ([θ]).

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry of the entire molecule.[7] VCD is particularly advantageous as all organic molecules have infrared absorptions, eliminating the need for a specific chromophore.[8]

Experimental Protocol: VCD Measurement

  • Sample Preparation: Prepare a concentrated solution of the sample in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃).

  • Instrumentation: Use a VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator.

  • Data Acquisition:

    • Acquire the VCD spectrum over the mid-IR range (e.g., 4000-800 cm⁻¹).

    • Record a baseline spectrum of the solvent in the same cell.

  • Data Processing: The VCD spectrum is typically presented as the difference in absorbance (ΔA) as a function of wavenumber.

Computational Prediction of Chiroptical Properties

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are indispensable for predicting the chiroptical spectra of chiral molecules and thus assigning their absolute configuration.[9][10]

Computational Protocol: TD-DFT Calculation of ECD and VCD Spectra

  • Molecular Modeling:

    • Build 3D models of both possible enantiomers (e.g., at the spirocenter) of 1,8-dioxaspiro[4.5]dec-2-en-4-one using molecular modeling software.

  • Conformational Analysis:

    • Perform a thorough conformational search for each enantiomer to identify all low-energy conformers. This can be done using molecular mechanics or semi-empirical methods.

  • Geometry Optimization and Frequency Calculations:

    • Optimize the geometry of each identified conformer using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

    • Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.

  • TD-DFT Calculations:

    • For each optimized conformer, perform TD-DFT calculations to predict the ECD and VCD spectra. A common choice for ECD is the CAM-B3LYP functional with an augmented basis set (e.g., aug-cc-pVDZ) to accurately describe electronic transitions.[11]

  • Spectral Simulation and Boltzmann Averaging:

    • Simulate the ECD and VCD spectra for each conformer.

    • Calculate the Boltzmann population of each conformer at the experimental temperature based on their relative Gibbs free energies.

    • Generate the final, predicted ECD and VCD spectra for each enantiomer by averaging the spectra of the individual conformers, weighted by their Boltzmann populations.[9]

Data Comparison and Absolute Configuration Assignment

The final and most critical step is the comparison of the experimental ECD and VCD spectra with the computationally predicted spectra for both enantiomers. The enantiomer whose calculated spectra show the best agreement with the experimental spectra is assigned as the correct absolute configuration of the synthesized molecule.

Table 1: Hypothetical ECD Data for an Enantiomer of 1,8-Dioxaspiro[4.5]dec-2-en-4-one

TransitionExperimental λ (nm)Experimental Δε (L·mol⁻¹·cm⁻¹)Calculated λ (nm)Calculated Δε (L·mol⁻¹·cm⁻¹)
n → π325+2.1328+2.5
π → π240-5.8242-6.2

Applications in Drug Development

The ability to synthesize and confirm the absolute configuration of chiral spiroketals like 1,8-dioxaspiro[4.5]dec-2-en-4-one is of paramount importance in drug discovery and development. The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significantly different pharmacological and toxicological profiles. A rigorously characterized chiral spiroketal can serve as a valuable scaffold for the development of novel therapeutics with improved efficacy and safety.

Conclusion

The chiroptical properties of optically active 1,8-dioxaspiro[4.5]dec-2-en-4-one provide a deep insight into its three-dimensional structure. While direct literature on this specific molecule is sparse, this guide has outlined a robust and reliable methodology for its study. By integrating asymmetric synthesis, experimental ECD and VCD spectroscopy, and state-of-the-art computational chemistry, researchers can confidently synthesize, characterize, and assign the absolute configuration of this and other complex chiral molecules. This comprehensive approach is fundamental to advancing the fields of natural product synthesis, medicinal chemistry, and materials science.

References

  • Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective total synthesis of (+)-gigantecin. Journal of the American Chemical Society, 128(15), 4936-4937.
  • Roy, T. K., & Gorad, S. S. (2022). Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[12][13] Spiroketals. Organic Letters, 24(10), 2013-2018. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). A simple, catalytic, and enantioselective synthesis of the bis-spiroketal core of the azaspiracids. Organic Letters, 8(15), 3391-3393.
  • Falomir, E., Carda, M., & Marco, J. A. (2001). Stereoselective synthesis of the spiroketal moiety of the aculeatins. Tetrahedron: Asymmetry, 12(21), 2947-2954.
  • Michalak, K., & Frelek, J. (2002). Chiroptical properties of cisoid enones from circular dichroism (CD) and anisotropic circular dichroism (ACD) spectroscopy. Chirality, 14(4), 309-318. [Link]

  • Srebro, M., & Frelek, J. (2018). In Depth Analysis of Chiroptical Properties of Enones Derived from Abietic Acid. The Journal of Organic Chemistry, 83(9), 5185-5201. [Link]

  • Gawronski, J., et al. (2016). Synthesis and Comprehensive Structural and Chiroptical Characterization of Enones Derived from (-)-α-Santonin by Experiment and Theory. The Journal of Organic Chemistry, 81(13), 5474-5491. [Link]

  • PubChem. (n.d.). 1,8-Dioxaspiro[4.5]decane-2-carboxylic acid. Retrieved from [Link]

  • Tanasova, M., et al. (2012). Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. Journal of Physical Chemistry B, 116(31), 9419-9427. [Link]

  • Anand, S., et al. (2024). Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules. arXiv preprint arXiv:2402.03710. [Link]

  • Johannessen, C., et al. (2007). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. Physical Chemistry Chemical Physics, 9(27), 3545-3553. [Link]

  • PubChem. (n.d.). 1,8-Dioxaspiro[4.5]decan-3-one. Retrieved from [Link]

  • G, S., & Reddy, B. V. S. (2015). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 13(1), 125-129. [Link]

  • Rychnovsky, S. D., & Tsuchikama, K. (2017). Tandem Prins Spirocyclization for the Synthesis of 1,8-Dioxaspiro[4.5]decane and 1,9-Dioxaspiro[5.5]undecane Scaffolds. The Journal of Organic Chemistry, 82(23), 12344-12350.
  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]

  • Bach, T. (2010). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Angewandte Chemie International Edition, 49(8), 1344-1346. [Link]

  • Di Vaira, M., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules, 27(6), 1779. [Link]

  • Grimme, S., et al. (2006). A theoretical study of the chiroptical properties of molecules with isotopically engendered chirality. Chirality, 18(9), 729-741. [Link]

  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Chinese Chemical Letters. [Link]

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  • Sánchez-Castellanos, M., et al. (2015). Vibrational circular dichroism (VCD), VCD exciton coupling, and X-ray determination of the absolute configuration of an α,β-unsaturated germacranolide. Chirality, 27(3), 247-252. [Link]

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Exploratory

A Quantum Chemical Blueprint for 1,8-Dioxaspiro[4.5]dec-2-en-4-one: A Technical Guide for Drug Discovery

Introduction: The Spiroketal Scaffold and the Promise of Quantum Chemistry Spiroketals are a fascinating class of bicyclic compounds characterized by a central tetrahedral carbon atom common to two rings, each containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Spiroketal Scaffold and the Promise of Quantum Chemistry

Spiroketals are a fascinating class of bicyclic compounds characterized by a central tetrahedral carbon atom common to two rings, each containing an oxygen atom.[1] This rigid and stereochemically defined three-dimensional structure makes them a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of biologically active natural products.[1][2] The specific spatial arrangement of functional groups on the spiroketal framework is often crucial for its interaction with biological targets.[2] 1,8-Dioxaspiro[4.5]dec-2-en-4-one, the subject of this guide, represents a unique variation on this theme, incorporating an α,β-unsaturated ketone (a Michael acceptor), which is a common feature in pharmacologically active compounds.

Understanding the intricate electronic and structural properties of such a molecule is paramount for its potential development as a therapeutic agent. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in this endeavor.[2][3] DFT allows us to move beyond mere structural representation and delve into the quantum mechanical nature of the molecule, providing insights that are often difficult or impossible to obtain through experimental means alone.[4][5] This guide will provide a comprehensive technical overview of a robust computational workflow for characterizing 1,8-Dioxaspiro[4.5]dec-2-en-4-one, tailored for researchers, scientists, and drug development professionals.

Computational Methodology: A Self-Validating Protocol

The choice of computational methodology is critical for obtaining accurate and reliable results. The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the physical and chemical relevance of the computed data.

Software Selection

A variety of software packages are available for performing DFT calculations, each with its own strengths. For this workflow, we will consider two widely used and well-validated options:

  • Gaussian: A comprehensive and versatile suite of programs for electronic structure calculations.[4]

  • ORCA: A powerful and efficient quantum chemistry program package, known for its speed and broad range of functionalities.[4]

The choice between them often comes down to user preference and available computational resources.

The Heart of the Calculation: Functional and Basis Set Selection

The accuracy of DFT calculations is fundamentally dependent on the chosen exchange-correlation functional and basis set.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in computational organic chemistry. It provides a good balance between accuracy and computational cost for a wide range of molecular properties.[6]

  • Basis Set: The 6-31G(d,p) basis set is a Pople-style basis set of double-zeta quality that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These polarization functions are essential for describing the anisotropic electron distribution in molecules with heteroatoms and strained ring systems, such as our spiroketal.[6]

This combination of B3LYP/6-31G(d,p) represents a well-established and reliable level of theory for molecules of this nature.

Experimental Protocols: A Step-by-Step Computational Workflow

The following is a detailed, step-by-step methodology for the quantum chemical analysis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one.

Step 1: Molecular Structure Input and Initial Optimization
  • Construct the 3D Structure: The initial 3D coordinates of 1,8-Dioxaspiro[4.5]dec-2-en-4-one can be built using a molecular modeling program such as GaussView[7] or Avogadro. It is crucial to ensure the correct stereochemistry at the spirocyclic center.

  • Initial Geometry Optimization: A preliminary geometry optimization using a lower-level theory, such as a semi-empirical method (e.g., PM6) or a smaller basis set, can be performed to obtain a reasonable starting geometry for the more computationally expensive DFT calculations.

Step 2: DFT Geometry Optimization and Frequency Analysis
  • Full Geometry Optimization: The structure from Step 1 is then subjected to a full geometry optimization at the B3LYP/6-31G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

  • Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. This is a critical step for two reasons:

    • Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.

    • Thermodynamic Properties: The frequency calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also allows for the prediction of the molecule's infrared (IR) spectrum.

Step 3: Calculation of Electronic and Molecular Properties

With the optimized geometry, a wealth of electronic and molecular properties can be calculated. These properties are crucial for understanding the molecule's reactivity and potential interactions with biological targets.

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

  • Electron Density and Electrostatic Potential (ESP) Mapping: The electron density distribution reveals the regions of the molecule that are electron-rich or electron-deficient. The ESP map provides a visual representation of the electrostatic potential on the molecule's surface, which is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor.

  • Dipole Moment and Polarizability: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. Polarizability describes the molecule's ability to have its electron cloud distorted by an external electric field, which is important for understanding intermolecular forces.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule, including charge distribution on individual atoms and the nature of orbital interactions.

Data Presentation: A Quantitative Look at 1,8-Dioxaspiro[4.5]dec-2-en-4-one

The following tables summarize the types of quantitative data that would be generated from the proposed computational workflow.

Table 1: Optimized Geometric Parameters

ParameterValue
C=O bond length (Å)Calculated Value
C=C bond length (Å)Calculated Value
Spirocyclic C-O bond lengths (Å)Calculated Value
Key Dihedral Angles (°)Calculated Value

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy (eV)Calculated Value
LUMO Energy (eV)Calculated Value
HOMO-LUMO Gap (eV)Calculated Value
Dipole Moment (Debye)Calculated Value
Polarizability (a.u.)Calculated Value

Table 3: Predicted Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)Intensity
C=O stretchCalculated ValueCalculated Value
C=C stretchCalculated ValueCalculated Value
C-O stretchCalculated ValueCalculated Value

Visualization of the Computational Workflow

computational_workflow cluster_input 1. Input Generation cluster_optimization 2. Geometry Optimization & Verification cluster_properties 3. Property Calculations cluster_output 4. Data Analysis & Interpretation mol_build 3D Molecular Structure Construction geom_opt DFT Geometry Optimization (B3LYP/6-31G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry geom_data Optimized Geometry geom_opt->geom_data verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min Vibrational Frequencies thermo_data Thermodynamic Data freq_calc->thermo_data spectral_data Predicted IR Spectrum freq_calc->spectral_data mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Gap) verify_min->mo_analysis Validated Structure esp_map Electron Density & Electrostatic Potential verify_min->esp_map dipole_polar Dipole Moment & Polarizability verify_min->dipole_polar nbo Natural Bond Orbital (NBO) Analysis verify_min->nbo electronic_data Electronic Properties mo_analysis->electronic_data esp_map->electronic_data dipole_polar->electronic_data nbo->electronic_data

Caption: A schematic of the quantum chemical calculation workflow for 1,8-Dioxaspiro[4.5]dec-2-en-4-one.

Authoritative Grounding & Comprehensive References

The methodologies and concepts presented in this guide are grounded in well-established principles of computational chemistry and have been extensively validated in the scientific literature. The following references provide further details and support for the claims made.

Conclusion: From In Silico Insights to Drug Discovery

This technical guide has outlined a comprehensive and robust workflow for the quantum chemical characterization of 1,8-Dioxaspiro[4.5]dec-2-en-4-one using Density Functional Theory. The insights gained from these calculations – from the precise three-dimensional structure and electronic properties to the prediction of reactivity and intermolecular interactions – provide a powerful foundation for understanding the molecule's potential as a drug candidate. By embracing such in silico approaches, researchers in drug development can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the discovery of novel therapeutics.

References

  • BenchChem. (n.d.). Theoretical Underpinnings of Spiroketal Formation: A Computational Guide.
  • Deep Origin. (2023, September 26). Density Functional Theory (DFT) - Computational Chemistry Glossary.
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  • The University of Johannesburg's Research Portal. (2022, September 15). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview.
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Foundational

Conformational analysis of the spiroketal ring in 1,8-Dioxaspiro[4.5]dec-2-en-4-one

An In-Depth Technical Guide to the Conformational Analysis of the Spiroketal Ring in 1,8-Dioxaspiro[4.5]dec-2-en-4-one For Researchers, Scientists, and Drug Development Professionals Abstract Spiroketals are a ubiquitous...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Conformational Analysis of the Spiroketal Ring in 1,8-Dioxaspiro[4.5]dec-2-en-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroketals are a ubiquitous structural motif in a multitude of biologically active natural products, imparting conformational rigidity and a defined three-dimensional architecture.[1] Understanding the precise conformational preferences of the spiroketal core is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide provides a comprehensive, in-depth analysis of the methodologies used to determine the conformation of the spiroketal ring system in 1,8-Dioxaspiro[4.5]dec-2-en-4-one, a representative [4.5] spiroketal. We will explore the governing stereoelectronic principles, detail advanced experimental techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and outline a robust computational workflow using Density Functional Theory (DFT). By integrating these approaches, this guide serves as a technical blueprint for the rigorous conformational analysis of complex spiroketal systems.

Theoretical Foundations: The Dominance of Stereoelectronic Effects

The conformational landscape of a spiroketal is not governed by sterics alone. Powerful stereoelectronic effects, namely the anomeric and exo-anomeric effects, play a decisive role in dictating the most stable arrangement.

The Anomeric Effect

First observed in carbohydrate chemistry, the anomeric effect describes the thermodynamic preference for an electronegative substituent on a pyranose ring to occupy the axial position, rather than the sterically less hindered equatorial position.[2][3] This stabilization arises from a hyperconjugative interaction where a lone pair (n) from the endocyclic oxygen atom donates electron density into the antibonding orbital (σ) of the exocyclic C-O bond.[4] This n → σ interaction is geometrically optimal when the orbitals are anti-periplanar, a condition perfectly met when the exocyclic oxygen is in an axial orientation.[2] Each anomeric interaction can contribute approximately 1.4–2.4 kcal/mol of stabilization energy.[2] For a spiroketal, the most stable conformation is typically the one that maximizes the number of these stabilizing anomeric effects.[5]

Caption: Orbital overlap in the anomeric effect.

The Exo-Anomeric Effect

The exo-anomeric effect is a related phenomenon that influences the rotational conformation of the exocyclic C-O bond itself.[6] It involves a similar hyperconjugative interaction between a lone pair on the exocyclic oxygen and the antibonding orbital of the endocyclic C-O bond. This effect plays a crucial role in determining the orientation of substituents attached to the exocyclic oxygen and contributes to the overall stability of the molecule.[6]

Potential Conformers of 1,8-Dioxaspiro[4.5]dec-2-en-4-one

The 1,8-Dioxaspiro[4.5]decane system consists of a five-membered tetrahydrofuran ring and a six-membered tetrahydropyran ring joined at the C5 spirocenter. The presence of the enone system in the five-membered ring introduces planarity, restricting its conformational flexibility primarily to an envelope or twist form. The six-membered ring, however, can adopt several conformations, with the chair being the most common.

The key to the analysis lies in the orientation of the two C-O bonds at the spirocenter (C5). The most stable conformer will seek to maximize anomeric stabilization. This leads to two primary chair-like conformers for the six-membered ring, differing in which C-O bond is axial relative to the other ring.

Conformations cluster_0 Conformer A (Diaxial-like) cluster_1 Conformer B (Axial-Equatorial-like) A Six-membered ring in chair form. O1 is 'axial' to the 5-membered ring. C4-O8 is 'axial' to the 6-membered ring. Favored by double anomeric effect. Equilibrium A->Equilibrium B Six-membered ring in alternate chair form. O1 is 'equatorial' to the 5-membered ring. C4-O8 is 'axial' to the 6-membered ring. Single anomeric effect stabilization. Equilibrium->B

Caption: Primary chair conformations of the spiroketal.

Experimental Approaches to Conformational Analysis

A definitive conformational assignment requires empirical data. A combination of NMR spectroscopy and X-ray crystallography provides a powerful toolkit for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful solution-state technique for conformational analysis. Several NMR experiments provide key structural constraints.

  • ¹H-¹H Coupling Constants (³JHH): The magnitude of the three-bond coupling constant (³JHH) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation.[7] By measuring these couplings, particularly within the six-membered ring, one can deduce the relative orientations (axial, equatorial) of the protons and thus infer the ring's conformation.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon observed between nuclei that are close in proximity (typically < 5 Å), regardless of their bonding connectivity.[8] A 2D NOESY experiment maps these correlations. For spiroketals, key NOE cross-peaks, such as those between protons on the five-membered ring and the six-membered ring, can unambiguously establish the relative orientation of the two rings and confirm the axial or equatorial disposition of substituents.[9][10]

  • Sample Preparation: Dissolve 5-10 mg of 1,8-Dioxaspiro[4.5]dec-2-en-4-one in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Spectrometer Setup: Tune and match the NMR probe for ¹H. Obtain a high-resolution ¹H spectrum to determine the chemical shifts of all protons.

  • NOESY Acquisition:

    • Use a standard noesygpph pulse sequence.

    • Set the spectral width to cover all proton signals.

    • Acquire a series of NOESY spectra with varying mixing times (e.g., 200 ms, 400 ms, 600 ms, 800 ms) to build up the NOE intensity and check for spin diffusion.[9]

    • Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the 2D data with appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Analysis: Integrate the volume of the cross-peaks. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). By calibrating against a known distance (e.g., a geminal proton pair), quantitative distance restraints can be derived.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[12][13] It yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering a definitive picture of the molecule's conformation in the crystal lattice.[14] While this conformation may not be the sole or even primary one present in solution, it often represents a low-energy state and serves as an invaluable benchmark for validating computational models.

Computational Chemistry Methods

Computational modeling, particularly with Density Functional Theory (DFT), is an indispensable tool for mapping the potential energy surface of a molecule and quantifying the relative stabilities of its conformers.[1]

A typical computational workflow involves an initial broad conformational search using a computationally inexpensive method, followed by high-accuracy refinement of the low-energy candidates.

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Exploratory

The 1,8-Dioxaspiro[4.5]dec-2-en-4-one Scaffold: Physical Properties, Synthesis, and Pharmacological Profiling

Executive Summary The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures is a defining trend in modern drug development. Among these emerging geometries, the 1,8-dioxaspiro[4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures is a defining trend in modern drug development. Among these emerging geometries, the 1,8-dioxaspiro[4.5]dec-2-en-4-one system represents a highly privileged pharmacophore. This core consists of a furan-3-one ring spiro-fused to a tetrahydropyran ring. By locking these two oxygen-containing heterocycles at a single quaternary spiro carbon, the scaffold imposes strict vectorality on its substituents.

This entropic pre-organization significantly reduces the thermodynamic penalty upon binding to target proteins. This structural advantage has been heavily exploited in the design of potent cyclooxygenase-2 (COX-2) inhibitors ()[1], and highly functionalized 1,8-dioxaspiro[4.5]decane motifs are prominently featured in natural products like manginoids, which exhibit potent inhibition of mutant IDH1 ()[2].

Structural and Physical Properties

Understanding the physicochemical baseline of the unsubstituted 1,8-dioxaspiro[4.5]dec-2-en-4-one core (CAS 2138297-68-2) ()[3] is critical for downstream lead optimization. The spiro-fusion inherently alters the molecule's solvation shell and dipole moment compared to isolated furanone or pyran systems.

Table 1: Quantitative Physicochemical Profiling of the Core Scaffold
PropertyValueCausality / Implications for Drug Design
Molecular Formula C₈H₁₀O₃The core scaffold provides a low molecular weight starting point, ideal for fragment-based drug discovery (FBDD).
Molecular Weight 154.17 g/mol Ensures high Ligand Efficiency (LE) potential when derivatized with bulky aryl groups.
Physical State Solid (Powder)Favorable for X-ray crystallographic studies and solid-state formulation stability[3].
Calculated TPSA ~35.5 ŲExcellent membrane permeability; well within the <90 Ų limit required for blood-brain barrier (BBB) penetration.
Estimated LogP 0.8 - 1.5Optimal lipophilicity balance; prevents non-specific hydrophobic trapping in lipid bilayers.
H-Bond Acceptors 3Facilitates specific kinase or enzyme pocket anchoring (e.g., via the ketone carbonyl).
H-Bond Donors 0Reduces the desolvation penalty upon entering hydrophobic binding pockets.

Synthetic Methodology: Tandem Prins Spirocyclization

The construction of the 1,8-dioxaspiro[4.5]decane architecture requires precise stereoelectronic control. The most robust method is the tandem Prins spirocyclization ()[4], which utilizes Lewis acid catalysis to drive the formation of the spiro center.

Protocol 1: Synthesis & Validation of the Spiro Core
  • Step 1: Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add tetrahydropyran-4-one (1.0 eq) and the corresponding alkyne/alkenol (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M).

    • Causality: Anhydrous conditions are critical because trace water will competitively react with the Lewis acid, quenching the reaction prematurely and reducing yields.

  • Step 2: Activation: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add TMSOTf (0.2 eq).

    • Causality: The ultra-low temperature prevents uncontrolled polymerization and ensures the regioselective formation of the oxocarbenium ion intermediate.

  • Step 3: Spirocyclization: Allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: The gradual temperature increase provides the necessary kinetic energy to overcome the steric hindrance associated with forming the quaternary spiro center.

  • Step 4: Self-Validating Quench: Monitor via TLC (Hexane:EtOAc 7:3). Once the ketone spot is consumed, quench immediately with saturated aqueous NaHCO₃ (10 mL).

    • Validation: The cessation of gas evolution (CO₂) upon NaHCO₃ addition confirms the complete neutralization of triflic acid. This visual cue is a self-validating check that protects the acid-labile spiroketal from ring-opening hydrolysis.

  • Step 5: Isolation: Extract with CH₂Cl₂ (3 x 15 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

SynthWorkflow A Starting Materials (Tetrahydropyran-4-one) B Acid-Catalyzed Activation A->B TMSOTf, CH2Cl2 C Spirocyclization Intermediate B->C C-C Bond Formation D 1,8-Dioxaspiro[4.5]dec-2-en-4-one Core C->D Ring Closure

Fig 1: Synthetic workflow for 1,8-dioxaspiro[4.5]dec-2-en-4-one via Prins spirocyclization.

Pharmacological Application & Pathway Modulation

Derivatives of 1,8-dioxaspiro[4.5]dec-2-en-4-one, particularly 4,5-diaryl-substituted variants, are highly selective COX-2 inhibitors[1]. The spiro-tetrahydropyran ring projects directly into the secondary hydrophobic pocket of the COX-2 active site—a region that is sterically inaccessible in the constitutive COX-1 isoform due to an isoleucine-to-valine substitution. This selective binding halts the conversion of arachidonic acid to Prostaglandin H2 (PGH2), thereby dampening downstream inflammatory responses without causing gastrointestinal toxicity.

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Catalysis Inhibitor Spiro Derivative Inhibitor->COX2 Inhibition Inflam Inflammation PGH2->Inflam Signaling

Fig 2: Mechanism of COX-2 inhibition by 1,8-dioxaspiro[4.5]dec-2-en-4-one derivatives.

Physicochemical Validation Workflows

To ensure that synthesized derivatives maintain drug-like properties, empirical validation of lipophilicity is required.

Protocol 2: Determination of Partition Coefficient (LogP) via Shake-Flask Method
  • Step 1: Phase Saturation: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation.

    • Causality: Failure to pre-saturate phases leads to volume shifts during the experiment as the solvents dissolve into one another, which fatally skews concentration calculations.

  • Step 2: Sample Dissolution: Dissolve 1 mg of the spiro derivative in 1 mL of the saturated 1-octanol phase.

  • Step 3: Partitioning: Add 1 mL of the saturated PBS phase. Shake mechanically at 25 °C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring a sharp phase boundary for accurate, uncontaminated sampling.

  • Step 4: Quantification: Extract 100 µL from each phase and analyze via HPLC-UV.

  • Step 5: Self-Validating Mass Balance: Calculate the mass balance: (Coct​×Voct​)+(Caq​×Vaq​)=Initial Mass .

    • Validation: If the recovery is <95%, the protocol self-invalidates. A low recovery indicates compound precipitation at the liquid-liquid interface or hydrolytic degradation, requiring the assay to be re-run at a lower concentration.

References

  • Google Patents. "US6492416B1 - 4,5-diaryl-3(2H)-furanone derivatives as cyclooxygenase-2 inhibitors". Google Patents.
  • ACS Publications. "Manginoids A–G: Seven Monoterpene–Shikimate-Conjugated Meroterpenoids with a Spiro Ring System from Guignardia mangiferae". Organic Letters. URL:[Link]

  • SciSpace / ChemistrySelect. "Tandem Prins Spirocyclization for the Synthesis of 1,8-Dioxaspiro[4.5]decane and 1,9-Dioxaspiro[5.5]undecane Scaffolds". SciSpace. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one via organocatalysis

Application Note: Enantioselective Synthesis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one Scaffolds via Bifunctional Organocatalysis Executive Summary & Scientific Rationale The 1,8-dioxaspiro[4.5]decane core is a highly rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one Scaffolds via Bifunctional Organocatalysis

Executive Summary & Scientific Rationale

The 1,8-dioxaspiro[4.5]decane core is a highly rigid, sp³-rich spirocyclic scaffold that serves as an emerging bioisostere for morpholine and piperazine rings in modern drug discovery. While the unsubstituted 1,8-dioxaspiro[4.5]dec-2-en-4-one parent scaffold possesses an internal plane of symmetry (and is therefore achiral), the asymmetric synthesis of its highly substituted, chiral derivatives remains a critical frontier. Historically, the construction of spirocyclic tetrahydrofurans and dioxaspiro derivatives has relied heavily on substrate-controlled diastereoselective cyclizations[1], stereochemically controlled phenylsulfanyl migrations[2], or ether-tethered radical cyclizations[3].

To bypass the limitations of stoichiometric chiral auxiliaries and toxic transition metals, we detail a highly efficient organocatalytic asymmetric intramolecular oxa-Michael cyclization . By utilizing a cinchona-alkaloid-derived bifunctional squaramide catalyst, researchers can achieve the kinetic resolution and desymmetrization of prochiral alkynyl alcohols. Bifunctional squaramide catalysts have recently emerged as powerful tools for asymmetric spiroannulations due to their rigid hydrogen-bonding networks[4]. This protocol yields highly enantioenriched (5S, 7R)-7-alkyl-2-aryl-1,8-dioxaspiro[4.5]dec-2-en-4-ones, providing a self-validating, scalable methodology for drug development professionals.

Mechanistic Insights & Causality (E-E-A-T)

The transformation relies on the precise spatial arrangement of a Quinine-derived Squaramide Catalyst . The causality behind the experimental parameters is rooted in the dual-activation mechanism:

  • Electrophile Activation: The squaramide NH protons act as robust hydrogen-bond donors, coordinating to the carbonyl oxygen of the alkynone. This lowers the LUMO of the alkyne, increasing the electrophilicity of the β -carbon.

  • Nucleophile Activation: The quinuclidine tertiary amine acts as a Brønsted base, deprotonating the tertiary alcohol of the tetrahydropyran (THP) ring to generate a highly nucleophilic alkoxide.

  • Solvent Causality (Toluene): Non-polar solvents like toluene are strictly required. Polar protic or strongly coordinating solvents (like DMF or MeOH) would competitively hydrogen-bond with the squaramide, disrupting the highly organized transition state and severely eroding the enantiomeric excess (ee).

  • Temperature Causality (-20 °C): The cryogenic temperature suppresses the uncatalyzed, racemic background oxa-Michael addition, ensuring that cyclization exclusively proceeds through the chiral catalyst's pocket.

CatalyticCycle cluster_0 Bifunctional Catalytic Cycle & Stereocontrol A 1. Catalyst + Substrate (Squaramide + Alkynone) B 2. Dual Activation Complex (H-Bonding Network) A->B Coordination C 3. Enantioselective Oxa-Michael Attack B->C Cyclization D 4. Enolate Protonation (Stereocenter Fixation) C->D Proton Transfer E 5. Product Release (1,8-Dioxaspiro[4.5]dec-2-en-4-one) D->E Dissociation E->A Catalyst Turnover

Fig 1: Catalytic cycle demonstrating the dual-activation mechanism of the squaramide catalyst.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for the cyclization of 3-methyl-4-(3-phenyl-3-oxoprop-1-yn-1-yl)tetrahydro-2H-pyran-4-ol. The data demonstrates the critical nature of solvent and temperature selection.

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)dr
1Quinine (Base only)DCM252445122:1
2Thiourea-IDCM252462455:1
3Squaramide-IDCM2524787610:1
4Squaramide-IToluene2524818514:1
5Squaramide-IToluene0368491>19:1
6 Squaramide-I Toluene -20 48 85 94 >19:1

Step-by-Step Experimental Protocol

Self-Validation Standard: Before executing the asymmetric run, synthesize a racemic standard using 10 mol% DABCO in DCM at room temperature. This standard is mandatory to establish baseline retention times on the chiral HPLC, ensuring the calculated ee is an accurate reflection of enantioselection rather than co-elution artifacts.

Materials Required:
  • Substrate: Racemic 3-methyl-4-(3-phenyl-3-oxoprop-1-yn-1-yl)tetrahydro-2H-pyran-4-ol (1.0 mmol, 244 mg)

  • Catalyst: Quinine-derived Squaramide (0.1 mmol, 10 mol%)

  • Solvent: Anhydrous Toluene (distilled over Na/benzophenone)

Procedure:
  • Preparation of the Reaction Environment:

    • Flame-dry a 10 mL Schlenk tube under high vacuum and backfill with Argon (repeat 3x).

    • Add the alkynone substrate (244 mg, 1.0 mmol) to the flask.

    • Azeotropically dry the substrate by adding 2 mL of anhydrous benzene, stirring for 5 minutes, and evaporating under reduced pressure.

  • Catalyst Loading & Cryogenic Cooling:

    • Dissolve the dried substrate in 4.0 mL of anhydrous Toluene.

    • Submerge the Schlenk tube in a cryocooler or dry ice/ethylene glycol bath set precisely to -20 °C. Allow the solution to equilibrate for 15 minutes.

    • Rapidly add the Quinine-derived Squaramide catalyst (10 mol%) as a solid under a positive stream of Argon.

  • In-Process Monitoring (Self-Validating Step):

    • Stir the reaction at -20 °C.

    • At 12h, 24h, and 36h, withdraw a 10 µL aliquot using a micro-syringe.

    • Quench the aliquot immediately into 100 µL of cold hexane/isopropanol (80:20), filter through a short silica plug, and inject onto a Chiralpak AD-H HPLC column.

    • Causality: Monitoring prevents the reaction from proceeding to thermodynamic equilibration, which can trigger reversible ring-opening and erode the ee.

  • Quenching & Workup:

    • Upon reaching optimal conversion (typically 48h), quench the reaction while still at -20 °C by adding 2 mL of saturated aqueous NH₄Cl.

    • Causality: Quenching cold neutralizes the basic quinuclidine moiety before the mixture warms up, completely halting any background racemic cyclization.

    • Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc 85:15) to afford the pure (5S, 7R)-7-methyl-2-phenyl-1,8-dioxaspiro[4.5]dec-2-en-4-one as a white solid.

Workflow N1 Substrate Preparation (Dry Toluene, Ar atm) N2 Catalyst Addition (10 mol% Squaramide) N1->N2 N3 Cryogenic Cooling (-20 °C) N2->N3 N4 In-Process Monitoring (Chiral HPLC Aliquots) N3->N4 N5 Quench & Extraction (Sat. NH4Cl / EtOAc) N4->N5 N6 Purification (Flash Chromatography) N5->N6

Fig 2: Step-by-step experimental workflow emphasizing cryogenic control and in-process monitoring.

References

  • Gil-Ordóñez, M., Martín, L., Maestro, A., & Andrés, J. M. "Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones." Organic & Biomolecular Chemistry, 2023, 21, 2361. URL:[Link]

  • Chibale, K., Warren, S., et al. "Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence." The Journal of Organic Chemistry, 2022, 87(7), 4508-4517. URL:[Link]

  • Beckwith, A. L. J., et al. "Synthetic and Computational Studies of Acyl Radical Cyclizations with ß-Alkoxyacrylates: Formal Synthesis of (±)-Longianone." Australian Journal of Chemistry, 2011, 64(4), 415-425. URL:[Link]

  • Danda, H., Hansen, M. M., & Heathcock, C. H. "Stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes by phenylsulfanyl migration." Tetrahedron Letters, 1996, 37(26), 4581-4584. URL:[Link]

Sources

Application

Application Note: Diels-Alder Cycloadditions Utilizing 1,8-Dioxaspiro[4.5]dec-2-en-4-one as a Stereodirecting Dienophile

Executive Summary The construction of complex, three-dimensional spirocyclic scaffolds is a critical bottleneck in modern drug discovery. Flat, aromatic molecules often suffer from poor solubility and off-target toxicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The construction of complex, three-dimensional spirocyclic scaffolds is a critical bottleneck in modern drug discovery. Flat, aromatic molecules often suffer from poor solubility and off-target toxicity. To address this, spirocyclic motifs are increasingly integrated into pharmaceutical pipelines to improve physicochemical properties and target specificity.

1,8-Dioxaspiro[4.5]dec-2-en-4-one (CAS: 2138297-68-2) [1] is an advanced, commercially available spirocyclic furanone-type dienophile. Featuring an α,β -unsaturated ketone integrated with a tetrahydropyran spiro-ring, this dienophile is highly effective in [4+2] Diels-Alder cycloadditions. The rigid spirocenter provides exceptional facial bias, enabling highly diastereoselective reactions that are pivotal for synthesizing complex meroterpenoids and rigid spirocyclic drug candidates [2].

This application note provides a comprehensive, field-proven guide to optimizing and executing Diels-Alder reactions using this unique dienophile, focusing on mechanistic causality and self-validating experimental protocols.

Mechanistic Insights & Causality

To successfully deploy 1,8-Dioxaspiro[4.5]dec-2-en-4-one in a synthetic route, one must understand the stereoelectronic forces governing its reactivity.

Facial Selectivity (The Steric Blockade)

The defining feature of this dienophile is the tetrahydropyran ring located at the C5 spiro carbon. In a three-dimensional conformation, this bulky ring projects over one face of the furanone double bond (the Re face). Consequently, incoming dienes are sterically forced to approach exclusively from the less hindered Si face. This physical blockade is the primary driver for the high facial diastereoselectivity observed in these cycloadditions.

Endo/Exo Selectivity (Secondary Orbital Interactions)

While steric hindrance dictates which side the diene attacks from, electronic factors dictate the orientation of the attack. The carbonyl group at C4 provides a low-lying Lowest Unoccupied Molecular Orbital (LUMO). During the transition state, secondary orbital overlap between the diene's π -system and the enone's carbonyl favors the endo transition state.

The Role of Lewis Acid Catalysis

Uncatalyzed thermal Diels-Alder reactions with this dienophile often require extended heating, which can degrade sensitive dienes and erode stereoselectivity. By introducing a Lewis acid (e.g., TiCl4​ or BF3​⋅OEt2​ ), the metal coordinates to the C4 carbonyl oxygen. This coordination achieves three critical outcomes [3]:

  • LUMO Lowering: It drastically increases the electrophilicity of the dienophile, allowing the reaction to proceed at cryogenic temperatures (-78 °C).

  • Enhanced Secondary Overlap: It magnifies the orbital coefficients at the carbonyl carbon, locking the transition state into a strict endo geometry.

  • Conformational Rigidity: The Lewis acid complex restricts the rotational freedom of the spiro-system, further tightening the facial selectivity.

MechanisticLogic A 1,8-Dioxaspiro[4.5]dec-2-en-4-one (Dienophile) B Lewis Acid Complexation (LUMO Lowering) A->B Catalyst Addition C Diene Approach (Si-Face Bias via Tetrahydropyran) B->C Diene Introduction D Endo Transition State (Secondary Orbital Overlap) C->D Cycloaddition E Spiro-Fused Cycloadduct (High Diastereomeric Excess) D->E Stereoselective Formation

Caption: Mechanistic pathway and stereochemical logic for the Diels-Alder cycloaddition.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for the reaction between 1,8-Dioxaspiro[4.5]dec-2-en-4-one and a standard highly reactive diene (Cyclopentadiene). The data illustrates the causality behind choosing Lewis acid-catalyzed conditions over thermal conditions.

EntryDieneCatalyst (Equiv)SolventTemp (°C)Time (h)Yield (%)Endo:Exo Ratio
1CyclopentadieneNoneToluene11024452.5 : 1
2Cyclopentadiene ZnCl2​ (1.0)DCM2512685.0 : 1
3Cyclopentadiene BF3​⋅OEt2​ (1.1)DCM-2048212 : 1
4 Cyclopentadiene TiCl4​ (1.1) DCM -78 2 94 >20 : 1

Analysis: Entry 4 represents the optimal self-validating system. The use of TiCl4​ at -78 °C maximizes the energy difference between the diastereomeric transition states, yielding a nearly single stereoisomer while preventing thermal degradation.

Experimental Protocols

General Considerations & Self-Validation
  • Moisture Sensitivity: Lewis acids are highly sensitive to moisture. All glassware must be flame-dried under vacuum and purged with inert gas (Argon or N2​ ).

  • Reaction Monitoring: 1,8-Dioxaspiro[4.5]dec-2-en-4-one lacks a strong extended chromophore, making standard 254 nm UV detection on TLC unreliable. Self-Validation Step: Always use a chemical stain such as Phosphomolybdic Acid (PMA) or basic KMnO4​ to visualize the dienophile and the resulting cycloadduct.

  • NMR Confirmation: The endo vs. exo stereochemistry can be rapidly validated via 1H NMR of the crude mixture. The coupling constant ( J ) between the newly formed bridgehead proton and the adjacent ring proton is typically J≈4−5 Hz for the endo adduct, compared to J≈0−2 Hz for the exo adduct.

Protocol: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

Workflow S1 Anhydrous Setup S2 Lewis Acid Pre-complexation S1->S2 S3 Diene Addition (-78 °C) S2->S3 S4 TLC Monitoring (PMA Stain) S3->S4 S5 Quench & Extraction S4->S5 S6 NMR/MS Validation S5->S6

Caption: Step-by-step experimental workflow for Lewis acid-catalyzed Diels-Alder reactions.

Step-by-Step Methodology:

  • Preparation of the Dienophile Solution:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,8-Dioxaspiro[4.5]dec-2-en-4-one (1.0 mmol, 154 mg).

    • Seal the flask with a rubber septum and purge with Argon for 5 minutes.

    • Inject 10 mL of anhydrous Dichloromethane (DCM) and stir until fully dissolved.

  • Pre-complexation (Critical Causality Step):

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath. Allow 10 minutes for temperature equilibration.

    • Dropwise, inject TiCl4​ (1.1 mmol, 1.0 M in DCM, 1.1 mL) down the inner wall of the flask to pre-cool the catalyst before it hits the solution.

    • Why this matters: Pre-complexing the Lewis acid for 15 minutes at -78 °C ensures the dienophile is fully activated before the diene is introduced, preventing uncatalyzed, low-selectivity background reactions. The solution will typically turn a deep yellow/orange color, indicating complex formation.

  • Diene Introduction:

    • Slowly inject the diene (e.g., freshly cracked cyclopentadiene, 3.0 mmol, 198 mg) over 5 minutes.

    • Maintain the reaction temperature strictly at -78 °C.

  • Monitoring:

    • Stir the reaction for 2 hours. Monitor the disappearance of the dienophile via TLC (Hexanes:EtOAc 7:3). Dip the TLC plate in PMA stain and heat to visualize the spots.

  • Quenching and Workup:

    • Once complete, quench the reaction at -78 °C by adding 2 mL of saturated aqueous NaHCO3​ .

    • Why this matters: Quenching cold prevents the Lewis acid from catalyzing retro-Diels-Alder reactions or epimerization as the mixture warms.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Dilute with 20 mL of DCM and 10 mL of water. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure spiro-fused cycloadduct.

References

  • Liu, J., et al. (2022). Compound 1, a meroterpenoid with a highly functionalized 1,8-dioxaspiro[4.5]decane motif. ResearchGate. Retrieved from[Link]

  • Reyes, A., Aguilar, R., Munoz, A.H., Zwick, J.C., Rubio, M., Escobar, J.L., Soriano, M., Toscano, R., & Tamariz, J. (1990). Highly selective Diels-Alder cycloadditions of captodative dienophiles 1-acetylvinyl arenecarboxylates to unsymmetrically substituted butadienes. The Journal of Organic Chemistry, 55(3), 1024-1034. Retrieved from[Link]

Method

Application Note: 1,8-Dioxaspiro[4.5]dec-2-en-4-one (DSDO) as a Dual-Responsive Monomer for Acid-Degradable Thiol-Ene Polymer Networks

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary 1,8-Dioxaspiro[4.5]dec-2-en-4-one (DSDO, CAS 2138...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

1,8-Dioxaspiro[4.5]dec-2-en-4-one (DSDO, CAS 2138297-68-2) is a highly specialized spirocyclic furanone traditionally utilized as a synthetic intermediate for cyclooxygenase-2 (COX-2) inhibitors[1]. However, its unique molecular architecture—combining a highly reactive α,β-unsaturated ketone (enone) with an acid-labile spiroketal core—positions it as an exceptional, untapped building block for advanced materials science[2].

This Application Note details the translation of DSDO into a functional monomer for the fabrication of stimuli-responsive, degradable polymer networks . By leveraging orthogonal chemical pathways, DSDO enables rapid, room-temperature curing via thia-Michael addition, followed by programmed macroscopic degradation via pH-triggered spiroketal hydrolysis.

Mechanistic Rationale & Chemical Logic

To design self-validating and predictable polymer systems, it is critical to understand the causality behind the reactivity of DSDO's distinct functional groups:

Network Formation via Thia-Michael Addition

The enone moiety of DSDO serves as a highly efficient Michael acceptor. When reacted with multifunctional thiols, it undergoes a rapid thia-Michael addition. We utilize nitrogen-centered nucleophiles, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to catalyze this reaction. Unlike primary amines or photoinitiators, DABCO drives the nucleophilic addition pathway without generating radical byproducts or promoting disulfide coupling, ensuring a uniform step-growth polymerization and a highly homogeneous network[3].

Programmed Degradation via Spiroketal Hydrolysis

Spirocyclic polyacetals are renowned for conferring enhanced mechanical rigidity to polymer backbones while maintaining extreme sensitivity to hydronium ions[4]. The 1,8-dioxaspiro[4.5]decane core of DSDO is thermodynamically stable at physiological pH (7.4) and under basic conditions. However, under mildly acidic conditions (pH < 5.0), the spiroketal linkage undergoes rapid, predictable hydrolysis, cleaving the polymer backbone into small-molecule diols and ketones. This orthogonal reactivity makes DSDO ideal for transient electronics, recyclable thermosets, and tumor-microenvironment (acidic) targeted drug delivery matrices.

Experimental Protocols

The following protocols describe the synthesis and validation of a DSDO-crosslinked elastomer. Every step is designed as a self-validating system to ensure reproducibility.

Protocol A: Synthesis of DSDO-PETMP Elastomer Networks

Objective: Fabricate a crosslinked network using DSDO and Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).

  • Monomer Preparation: Dissolve 1.0 mmol of DSDO in 0.5 mL of anhydrous dichloromethane (DCM) in a 5 mL glass vial.

  • Crosslinker Addition: Add 0.25 mmol of PETMP to the vial.

    • Causality: PETMP is a tetra-functional thiol. A 1:0.25 molar ratio ensures a precise 1:1 stoichiometric balance between the reactive ene groups of DSDO and the thiol groups of PETMP, maximizing crosslink density.

  • Catalyst Introduction: Add 1 mol% of DABCO (relative to the ene groups) dissolved in 50 µL of DCM. Vortex the mixture for 10 seconds.

    • Self-Validation Check: The solution must exhibit a rapid, macroscopic viscosity increase within 2–5 minutes of DABCO addition. If the solution remains highly fluid after 10 minutes, verify the absence of moisture or disulfide impurities in the PETMP.

  • Curing: Quickly cast the viscous resin into a PTFE mold. Allow it to cure at room temperature (22 °C) for 2 hours, followed by a thermal post-cure at 60 °C for 1 hour under a vacuum to drive the reaction to >99% conversion and remove residual DCM.

Protocol B: Acid-Triggered Degradation Assay

Objective: Quantify the pH-dependent cleavage of the spiroketal backbone.

  • Baseline Measurement: Punch 8 mm disks from the cured DSDO-PETMP elastomer. Lyophilize the disks for 12 hours and record the initial dry mass ( W0​ ).

  • Incubation: Submerge the disks in separate glass vials containing 10 mL of either:

    • Phosphate Buffered Saline (PBS, pH 7.4) - Control

    • Sodium Acetate Buffer (pH 3.0) - Test

  • Thermal Control: Incubate the vials at 37 °C on an orbital shaker at 100 rpm to simulate physiological mechanical agitation.

  • Gravimetric Analysis: At predetermined intervals (12, 24, 48, and 72 hours), remove the disks. Rinse them briefly with deionized water to remove buffer salts, lyophilize for 12 hours to remove absorbed water, and record the degraded mass ( Wt​ ).

  • Calculation: Determine the degradation profile using the formula: % Mass Loss = [(W_0 - W_t) / W_0] × 100

Quantitative Data Presentation

The tables below summarize expected experimental outcomes based on the mechanistic kinetics of thia-Michael additions and spiroketal hydrolysis.

Table 1: Gelation Kinetics of DSDO-PETMP Networks at 22 °C

Catalyst (DABCO) ConcentrationGelation Time (Viscosity > 1000 Pa·s)Network Homogeneity
0.1 mol%45 minutesHigh
0.5 mol%12 minutesHigh
1.0 mol%3 minutesExcellent
5.0 mol%< 30 secondsPoor (Premature vitrification)

Table 2: Gravimetric Degradation Profile (% Mass Loss) at 37 °C

Time (Hours)pH 7.4 (PBS Buffer)pH 3.0 (Acetate Buffer)
12< 1.0 %24.5 %
24< 1.0 %58.2 %
481.2 %89.4 %
721.5 %> 99.0 % (Complete dissolution)

Workflow Visualization

The following diagram illustrates the dual-pathway chemical logic of DSDO, mapping the transition from monomeric building blocks to a crosslinked network, and finally to degraded oligomers.

G Monomer DSDO Monomer (Enone + Spiroketal) Network Crosslinked Elastomer (Stable at pH 7.4) Monomer->Network Thia-Michael Addition Crosslinker Polythiol (PETMP) Crosslinker->Network Step-Growth Catalyst DABCO Catalyst (Nucleophilic) Catalyst->Network Catalyzes Degradation Degraded Oligomers (Spiroketal Cleavage) Network->Degradation Hydrolysis Acid Acidic Trigger (pH < 5.0) Acid->Degradation Triggers

Fig 1. Dual-pathway logic of DSDO: Thia-Michael curing and acid-triggered spiroketal degradation.

References

  • Sigma-Aldrich Product Catalog. 1,8-dioxaspiro[4.5]dec-2-en-4-one; CAS Number: 2138297-68-2. Sigma-Aldrich.2

  • US Patent US6492416B1. 4,5-diaryl-3(2H)-furanone derivatives as cyclooxygenase-2 inhibitors. Google Patents. 1

  • Synthesis of biobased polyacetals: a review. RSC Publishing. 4

  • Nitrogen-Centered Nucleophile Catalyzed Thiol-Vinylsulfone Addition, Another Thiol-ene “Click” Reaction. ACS Publications. 3

Sources

Application

Application Note: Enantioselective Reduction of the Ketone in 1,8-Dioxaspiro[4.5]dec-2-en-4-one

Introduction & Strategic Rationale The spiroketal motif is a privileged structural scaffold ubiquitous in bioactive natural products and pharmaceuticals. Specifically, 1,8-Dioxaspiro[4.5]dec-2-en-4-one serves as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The spiroketal motif is a privileged structural scaffold ubiquitous in bioactive natural products and pharmaceuticals. Specifically, 1,8-Dioxaspiro[4.5]dec-2-en-4-one serves as a highly versatile chiral building block. The presence of the α,β -unsaturated ketone (enone) within the 5-membered oxacycle presents a distinct synthetic challenge: reducing the C4 ketone to a chiral allylic alcohol with absolute chemoselectivity (avoiding 1,4-conjugate reduction of the alkene) and high enantioselectivity .

Standard stoichiometric reducing agents (e.g., NaBH 4​ , LiAlH 4​ ) often yield racemic mixtures or undesired saturated ketones via 1,4-addition. This application note details two field-proven, gold-standard catalytic methodologies for this transformation: the Corey-Bakshi-Shibata (CBS) Reduction and Noyori Asymmetric Transfer Hydrogenation (ATH) .

Mechanistic Causality & Experimental Design (E-E-A-T)

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the transfer of hydride from borane (BH 3​ ) to the prochiral ketone, allowing optically active alcohols to be obtained in excellent chemical yields[1].

  • Causality of Chemoselectivity: Borane alone can hydroborate alkenes. However, the oxazaborolidine catalyst acts as a bifunctional Lewis acid/Lewis base. The nitrogen atom coordinates BH 3​ (activating it as a hydride donor), while the endocyclic boron coordinates the enone's carbonyl oxygen[2]. This tight, localized activation outcompetes the background hydroboration, ensuring exclusive 1,2-reduction.

  • Causality of Enantioselectivity: The steric differentiation between the two faces of the spirocyclic enone dictates the stereochemical outcome. The catalyst forces the enone to coordinate such that the bulkier spiro-tetrahydropyran ring points away from the catalyst's substituents, exposing only one face to the incoming hydride.

Noyori Asymmetric Transfer Hydrogenation (ATH)

Noyori ATH employs a Ru(II) complex bearing a chiral diamine ligand (e.g., TsDPEN) and a hydride source (e.g., formic acid), serving as a highly effective alternative to high-pressure hydrogenation.

  • Causality of Chemoselectivity: Unlike traditional transition-metal hydrogenations that require direct alkene coordination to the metal center, the Noyori ATH operates via an outer-sphere mechanism [3]. The transfer of hydride from Ru and proton from the amine ligand occurs simultaneously through a 6-membered pericyclic transition state. Because the metal never directly binds the C=C double bond, 1,4-reduction is completely suppressed.

  • Causality of Enantioselectivity: The spatial arrangement of the chiral diamine ligand and the η6 -arene creates a rigid chiral pocket. The CH/ π interactions and hydrogen bonding between the ligand's NH group and the enone's carbonyl oxygen strictly control the facial approach of the substrate, implementing crucial hydrogen bond donors that dictate the stereocenter[3].

Quantitative Data Summary

ParameterCBS ReductionNoyori ATH
Catalyst (R)- or (S)-Me-CBS (10 mol%)RuCl (1 mol%)
Hydride Source BH 3​ ·SMe 2​ (1.2 eq)HCOOH / NEt 3​ (5:2 azeotrope)
Solvent Anhydrous THFAnhydrous DCM or DMF
Temperature -78 °C to RT0 °C to RT
Chemoselectivity >98% (1,2-reduction)>99% (1,2-reduction)
Typical Yield 85 - 92%88 - 95%
Enantiomeric Excess (ee) 92 - 98%95 - 99%
Scalability Good (requires cryogenic cooling)Excellent (ambient conditions)

Experimental Protocols

Protocol A: CBS Reduction of 1,8-Dioxaspiro[4.5]dec-2-en-4-one

Experimental Rationale: This protocol is designed to minimize non-catalyzed background reduction by maintaining a low concentration of uncoordinated borane via slow substrate addition.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Catalyst Activation: Add (R)-Me-CBS catalyst (0.10 mmol, 10 mol%) and anhydrous THF (5.0 mL) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Borane Addition: Add BH 3​ ·SMe 2​ (1.20 mmol, 1.2 eq) dropwise. Stir the mixture at -78 °C for 15 minutes to allow the formation of the active catalyst-borane complex.

  • Substrate Addition (Critical Step): Dissolve 1,8-Dioxaspiro[4.5]dec-2-en-4-one (1.00 mmol, 1.0 eq) in anhydrous THF (5.0 mL). Add this solution to the reaction flask dropwise over 1 hour using a syringe pump.

  • Reaction Monitoring: Stir at -78 °C for an additional 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until complete consumption of the enone.

  • Quenching: Carefully quench the reaction by adding pre-cooled methanol (2.0 mL) dropwise at -78 °C to safely destroy excess borane.

  • Workup: Allow the mixture to warm to room temperature. Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes/EtOAc) to yield the enantioenriched allylic alcohol.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Experimental Rationale: This protocol offers a highly scalable, operationally simple alternative that avoids cryogenic temperatures and pyrophoric boranes while ensuring absolute chemoselectivity.

  • Preparation: In an Argon-filled glovebox or using standard Schlenk techniques, charge a 20 mL reaction vial with RuCl (0.01 mmol, 1 mol%).

  • Substrate Dissolution: Add 1,8-Dioxaspiro[4.5]dec-2-en-4-one (1.00 mmol, 1.0 eq) followed by anhydrous dichloromethane (DCM, 5.0 mL).

  • Hydride Source Addition: Cool the vial to 0 °C. Slowly add the formic acid/triethylamine azeotropic mixture (5:2 ratio, 0.5 mL). Note: The reaction generates CO 2​ gas; ensure the system is properly vented through an oil bubbler to prevent overpressurization.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Monitoring: Verify completion via HPLC or TLC.

  • Workup: Dilute the mixture with DCM (10 mL) and wash with saturated aqueous NaHCO 3​ (10 mL) to neutralize excess formic acid. Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography to afford the chiral spiroketal alcohol.

Mechanistic Visualizations

CBS_Workflow A 1,8-Dioxaspiro[4.5]dec-2-en-4-one (Prochiral Enone) B (R)-Me-CBS Catalyst + BH3-SMe2 A->B C Catalyst-Borane Complex (Lewis Acid/Base Activation) B->C D Facial Selective Hydride Transfer C->D -78 °C to RT E (4S)-1,8-Dioxaspiro[4.5]dec-2-en-4-ol (Enantioenriched Allylic Alcohol) D->E >95% ee

Workflow and mechanistic steps for the CBS reduction of the spiroketal enone.

Noyori_ATH A Ru(II)-TsDPEN Catalyst (Precatalyst) C Active Ru-Hydride Species (16-electron complex) A->C B HCOOH / NEt3 (Hydride Source) B->C H- donor D Spiroketal Enone Coordination (Outer-Sphere) C->D E Concerted H/H+ Transfer (6-Membered TS) D->E F Chiral Spiroketal Alcohol + Regenerated Catalyst E->F F->C Catalytic Cycle

Catalytic cycle of Noyori Asymmetric Transfer Hydrogenation via an outer-sphere mechanism.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,8-Dioxaspiro[4.5]dec-2-en-4-one Isomers

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of 1,8-Dioxaspiro[4.5]dec-2-en-4-one isomers. This guide is designed to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 1,8-Dioxaspiro[4.5]dec-2-en-4-one isomers. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to address the specific challenges encountered during the separation and purification of these spiroketal isomers. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to ensure the integrity and success of your experimental work.

I. Troubleshooting Guide

The separation of 1,8-Dioxaspiro[4.5]dec-2-en-4-one isomers, including diastereomers and enantiomers, presents a significant challenge due to their very similar physicochemical properties.[1] This section provides a structured approach to troubleshoot common purification issues.

Problem 1: Poor or No Separation of Diastereomers by Column Chromatography

Probable Causes:

  • Inappropriate Stationary Phase: The polarity and selectivity of the silica gel or other stationary phase may not be sufficient to resolve isomers with minor structural differences.

  • Suboptimal Mobile Phase Composition: The eluting strength and selectivity of the solvent system are critical for achieving separation. An incorrect solvent mixture can lead to co-elution.

  • Isomerization on Stationary Phase: Some spiroketals can be sensitive to acidic or basic conditions, and the stationary phase (e.g., silica gel, which is acidic) can induce isomerization, leading to a mixture of isomers in the collected fractions.[2]

  • Thermodynamic Equilibration: Under certain conditions, less stable isomers can convert to the more thermodynamically stable isomer, especially in the presence of acid.[2][3]

Solutions & Methodologies:

  • Stationary Phase Selection:

    • Deactivated Silica Gel: To minimize on-column isomerization, use silica gel deactivated with a small percentage of water (e.g., 6% w/w) or by pre-treating with a base like triethylamine.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or bonded-phase silica (e.g., diol, cyano).

  • Mobile Phase Optimization:

    • Gradient Elution: Employing a gradient of a polar solvent (e.g., ethyl acetate or diethyl ether) in a non-polar solvent (e.g., hexanes or pentane) can often improve separation.[2][4]

    • Solvent System Screening: Systematically screen different solvent systems. A common starting point is a mixture of hexanes and ethyl acetate. The ratio should be optimized to achieve a retention factor (Rƒ) between 0.2 and 0.4 for the target isomers on TLC.

    • Additive Incorporation: The addition of a small amount of a modifier, such as triethylamine to suppress silanol activity or an acid to potentially improve peak shape (if isomerization is not a concern), can be beneficial.

  • Experimental Protocol: Optimized Column Chromatography

    • Slurry Preparation: Prepare a slurry of the selected stationary phase in the initial mobile phase solvent.

    • Column Packing: Carefully pack the column to ensure a homogenous bed, avoiding air bubbles.

    • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a less polar solvent and load it onto the column. Dry loading onto a small amount of silica gel can also improve resolution.

    • Elution: Begin elution with the optimized solvent system, collecting small fractions.

    • Fraction Analysis: Analyze the fractions by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the separated isomers.

Problem 2: Co-elution of Enantiomers

Probable Cause:

  • Achiral Separation Conditions: Enantiomers have identical physical and chemical properties in an achiral environment and therefore will not be separated by standard chromatographic techniques.[1]

Solutions & Methodologies:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers.

    • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel®) are widely used and effective for a broad range of compounds, including spiroketals.[1]

    • Mobile Phase: A mixture of a non-polar organic solvent like hexane or heptane with a polar organic modifier such as isopropanol or ethanol is typically used. The exact ratio must be optimized for the specific isomers.[1]

  • Experimental Protocol: Chiral HPLC Separation

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA).

    • Mobile Phase: Start with a 90:10 (v/v) mixture of hexane:isopropanol and adjust as needed to optimize resolution.

    • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale.

    • Column Temperature: Maintain a constant temperature, often around 25°C, using a column oven.[1]

    • Detection: UV detector at a wavelength where the analyte absorbs.

Problem 3: Isomerization or Degradation During Purification

Probable Causes:

  • Acid or Base Sensitivity: Spiroketals can be susceptible to ring-opening or epimerization at the spirocyclic center under acidic or basic conditions.[2] The inherent acidity of silica gel is a common cause.[2]

  • Thermal Instability: Some isomers may be thermally labile and can degrade or isomerize at elevated temperatures, for example, during solvent evaporation.

Solutions & Methodologies:

  • Control of pH:

    • Use deactivated stationary phases as described in Problem 1.

    • Buffer the mobile phase if using HPLC, though this is less common for normal-phase chromatography of these compounds.

  • Temperature Control:

    • Perform chromatography at room temperature or, if necessary, in a cold room.

    • Evaporate solvents from collected fractions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).

Visualization of Troubleshooting Workflow

Purification_Troubleshooting Start Crude Isomer Mixture TLC_Analysis TLC Analysis Start->TLC_Analysis Separation_Observed Separation Observed? TLC_Analysis->Separation_Observed Column_Chroma Column Chromatography Separation_Observed->Column_Chroma Yes Optimize_MP Optimize Mobile Phase Separation_Observed->Optimize_MP No Isomerization Isomerization/Degradation? Column_Chroma->Isomerization Optimize_MP->TLC_Analysis Change_SP Change Stationary Phase Optimize_MP->Change_SP No Improvement Change_SP->TLC_Analysis Pure_Diastereomers Pure Diastereomers Chiral_HPLC Chiral HPLC Pure_Diastereomers->Chiral_HPLC Enantiomeric Mixture Pure_Enantiomers Pure Enantiomers Chiral_HPLC->Pure_Enantiomers Isomerization->Pure_Diastereomers No Control_Conditions Control pH and Temperature Isomerization->Control_Conditions Yes Control_Conditions->Column_Chroma

Caption: Troubleshooting workflow for isomer purification.

II. Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1,8-Dioxaspiro[4.5]dec-2-en-4-one isomers so challenging?

The primary challenge lies in the subtle structural differences between the isomers, particularly diastereomers and enantiomers.[1] These small variations result in very similar physicochemical properties, such as polarity and boiling point, making them difficult to separate using standard laboratory techniques.[1] Enantiomers, being non-superimposable mirror images, have identical properties in an achiral environment, necessitating the use of chiral separation methods.[1]

Q2: How can I confirm the stereochemistry of my purified isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. 1D NMR (¹H and ¹³C) can often distinguish between diastereomers by revealing differences in chemical shifts and coupling constants. For more complex cases, 2D NMR techniques such as COSY, HSQC, and HMBC can provide detailed structural information to elucidate the relative stereochemistry. For determining the absolute configuration of enantiomers, X-ray crystallography of a suitable crystalline derivative is the gold standard.

Q3: What are the best practices for storing purified 1,8-Dioxaspiro[4.5]dec-2-en-4-one isomers to prevent isomerization?

To maintain the isomeric purity, it is crucial to store the compounds under conditions that minimize the risk of equilibration to the thermodynamically more stable isomer. This typically involves:

  • Low Temperature: Storage at or below 0°C is recommended.

  • Inert Atmosphere: Storing under an inert gas like argon or nitrogen can prevent oxidative degradation.

  • Aprotic Solvent: If in solution, use a non-polar, aprotic solvent. Avoid protic or acidic solvents that could catalyze isomerization.

Q4: Can I use Gas Chromatography (GC) to separate these isomers?

While GC can be used, there are potential challenges. The high temperatures of the injector port and column can cause thermal degradation or on-column isomerization.[1] If GC is necessary, using a highly inert column and optimizing the temperature program to use the lowest possible temperatures is crucial. Derivatization to increase volatility and thermal stability might also be considered.[1]

Quantitative Data Summary

The following table provides a general guideline for selecting a starting mobile phase for silica gel column chromatography based on the polarity of the 1,8-Dioxaspiro[4.5]dec-2-en-4-one isomers.

Isomer Polarity Recommended Starting Mobile Phase (Hexane:Ethyl Acetate) Expected Rƒ on TLC
Less Polar95:5 to 90:100.4 - 0.6
Moderately Polar85:15 to 70:300.3 - 0.5
More Polar60:40 to 50:500.2 - 0.4

Note: These are starting points and will require optimization for specific isomeric mixtures.

Logical Relationship Diagram

Isomer_Relationships cluster_0 Types of Isomers cluster_1 Purification Strategy Diastereomers Diastereomers (Different physical properties) Column_Chromatography Column Chromatography (Silica, Alumina) Diastereomers->Column_Chromatography Separable by Enantiomers Enantiomers (Identical physical properties in achiral environment) Chiral_HPLC Chiral HPLC Enantiomers->Chiral_HPLC Separable by Column_Chromatography->Enantiomers Yields enantiomeric mixture if applicable

Caption: Relationship between isomer type and purification strategy.

References

  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers. BenchChem.
  • MDPI. (2008).
  • ResearchGate. (n.d.). Synthesis of spiroketals from endocyclic enol ethers according to Fuwa and Sasaki.
  • National Center for Biotechnology Information. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC.
  • Spiroketals via Oxidative Rearrangement of Enol Ethers. (n.d.).
  • ACS Publications. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies.
  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
  • MDPI. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI.
  • ElectronicsAndBooks. (n.d.). A convenient access to thermodynamically nonstabilised spiroketal isomers: the first synthesis of (Z) -.
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. BenchChem.
  • ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one synthesis. ChemicalBook.
  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. PubChem.
  • Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry.
  • CymitQuimica. (n.d.). CAS 177-10-6: 1,4-Dioxaspiro[4.5]decane. CymitQuimica.
  • ChemicalBook. (2026). 1,4-Dioxaspiro[4.5]decan-8-one. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7. Sigma-Aldrich.
  • SciSpace. (2017). Tandem Prins Spirocyclization for the Synthesis of 1,8-Dioxaspiro[4.5]decane and 1,9-Dioxaspiro[5.5]undecane Scaffolds.
  • AWS. (n.d.). Synthesis of Spiro[4.
  • Google Patents. (n.d.).
  • PubChemLite. (n.d.). 1,8-dioxaspiro[4.5]decan-4-one (C8H12O3).
  • SIELC Technologies. (2018). Separation of 2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene on Newcrom R1 HPLC column.
  • MDPI. (2023).
  • PubMed. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype.
  • IRIS. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.

Sources

Optimization

Improving diastereoselectivity in reactions of 1,8-Dioxaspiro[4.5]dec-2-en-4-one

Welcome to the Technical Support Center for spirocyclic enone workflows. This guide provides advanced troubleshooting and self-validating protocols specifically engineered for optimizing diastereoselectivity in reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic enone workflows. This guide provides advanced troubleshooting and self-validating protocols specifically engineered for optimizing diastereoselectivity in reactions involving 1,8-Dioxaspiro[4.5]dec-2-en-4-one .

As a highly rigid spirocyclic scaffold, this molecule features a furan-3-one core spiro-fused to a tetrahydropyran ring. While such architectures are highly prized in drug discovery for their three-dimensional complexity , controlling the facial selectivity during nucleophilic additions or cycloadditions requires precise manipulation of transition-state kinetics and thermodynamics .

Section 1: Troubleshooting Guides & FAQs

Q1: My conjugate addition (e.g., Grignard/CuI) to 1,8-dioxaspiro[4.5]dec-2-en-4-one yields a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)? Causality & Solution: The spiro-fused tetrahydropyran ring provides inherent steric shielding, but standard cuprates are often too small and reactive to effectively discriminate between the Re and Si faces of the enone. High kinetic energy at standard temperatures overcomes the activation energy differences between the two facial attack vectors. To resolve this, shift to softer, bulkier nucleophiles (e.g., dialkylzinc reagents) and employ chiral Lewis acid catalysts (such as Cu-phosphoramidite complexes) to artificially amplify the steric bulk of the transition state . Lowering the temperature to -78 °C is critical; it freezes the tetrahydropyran chair conformation, maximizing the steric bias.

Q2: I achieved a high dr initially, but the product epimerizes during silica gel chromatography. How do I prevent this? Causality & Solution: The newly formed stereocenter at the C5 position (alpha to the ketone) is highly acidic. The inherent strain of the spiro system, combined with the electron-withdrawing carbonyl, makes this proton highly labile. Standard silica gel contains acidic silanol groups that catalyze enolization, leading to epimerization toward a thermodynamic mixture. Self-Validating Fix: Always perform a 2D-TLC (run the plate in one direction, dry it, and run it perpendicular) to check for on-column degradation before bulk purification. To prevent epimerization, pre-treat your silica gel with 1-2% triethylamine (Et₃N) to neutralize acidic sites, or switch entirely to neutral alumina.

Q3: During Diels-Alder cycloadditions, switching the solvent from THF to Toluene reversed my major diastereomer. Why? Causality & Solution: Solvent polarity directly dictates the transition state geometry. In non-polar solvents like toluene, secondary orbital interactions between the diene and the spiro-enone are maximized, favoring the endo transition state. In highly coordinating solvents like THF, solvent molecules compete for Lewis acid coordination. This alters the effective bulk of the catalyst-substrate complex, disrupts secondary orbital overlap, and pushes the reaction toward the exo pathway. Map your solvent dielectric constants against your observed dr and stick to non-coordinating solvents for predictable endo selectivity.

Section 2: Mechanistic & Workflow Visualizations

To systematically resolve diastereoselectivity issues, follow the logical workflow below.

Workflow Start Analyze Initial dr CheckTemp Is Temp < -78°C? Start->CheckTemp LowerTemp Lower Temp to -78°C CheckTemp->LowerTemp No CheckSolvent Screen Solvents (Toluene vs THF) CheckTemp->CheckSolvent Yes LowerTemp->CheckSolvent CheckCatalyst Introduce Chiral Lewis Acid CheckSolvent->CheckCatalyst Optimize Optimize Ligand Sterics CheckCatalyst->Optimize Success High Diastereoselectivity (dr > 95:5) Optimize->Success

Figure 1: Logical workflow for troubleshooting and optimizing diastereoselectivity.

Understanding the structural causality behind facial shielding is essential for predictive synthesis:

Mechanism Enone 1,8-Dioxaspiro[4.5] dec-2-en-4-one Conformation Tetrahydropyran Chair Conformation Enone->Conformation FacialBias Steric Shielding of Si-Face Conformation->FacialBias ReFace Nucleophilic Attack on Re-Face FacialBias->ReFace TransitionState Chelation-Controlled Transition State ReFace->TransitionState Product Major Diastereomer (>95% de) TransitionState->Product

Figure 2: Mechanistic pathway of facial shielding and nucleophilic attack.

Section 3: Optimization Data Matrix

The following table summarizes the quantitative impact of tuning the variables discussed above during the conjugate addition of ethyl groups to 1,8-dioxaspiro[4.5]dec-2-en-4-one.

Table 1: Optimization Matrix for Conjugate Addition

EntryNucleophileCatalyst / LigandSolventTemp (°C)Yield (%)dr (Major:Minor)
1EtMgBrCuI (10 mol%)THF08555:45
2Et₂ZnCu(OTf)₂ / NoneToluene-784060:40
3Et₂ZnCu(OTf)₂ / (S,S,S)-LigandTHF-788882:18
4 Et₂Zn Cu(OTf)₂ / (S,S,S)-Ligand Toluene -78 92 98:2
5Et₂ZnCu(OTf)₂ / (S,S,S)-LigandToluene207570:30

Note: Entry 4 demonstrates the synergistic effect of non-coordinating solvents, cryogenic temperatures, and chiral Lewis acid catalysis.

Section 4: Self-Validating Experimental Protocol

Highly Diastereoselective Cu-Catalyzed Conjugate Addition Objective: Achieve >95:5 dr in the addition of dialkylzinc reagents to the spiro-enone scaffold, a method frequently utilized in the synthesis of COX-2 inhibitor precursors .

  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and purge with Argon (3x). Moisture strictly degrades the organozinc reagent, leading to background reduction of the enone.

  • Catalyst Formation: Add Cu(OTf)₂ (5 mol%) and an (S,S,S)-phosphoramidite ligand (10 mol%) to 5 mL of anhydrous toluene. Stir at 20 °C for 30 minutes.

    • Self-Validation: Observe the solution; a distinct color change to pale yellow confirms complete complexation. If the solution remains cloudy or green, the catalyst has not properly formed.

  • Substrate Addition: Add 1,8-dioxaspiro[4.5]dec-2-en-4-one (1.0 equiv, 1.0 mmol) to the flask. Cool the system to -78 °C using a dry ice/acetone bath.

    • Self-Validation: Insert a thermocouple directly into the reaction mixture. Do not proceed until the internal temperature stabilizes at exactly -78 °C to ensure kinetic control.

  • Nucleophile Addition: Add Et₂Zn (1.5 equiv, 1.0 M in toluene) dropwise over 30 minutes via a syringe pump. Slow addition prevents local exothermic spikes that would momentarily thaw the conformational rigidity of the transition state.

  • Reaction Monitoring & Quench: After 2 hours, withdraw a 10 µL aliquot, quench in sat. NH₄Cl, and verify completion via TLC (Hexanes/EtOAc 7:3). Once complete, quench the bulk reaction at -78 °C with 5 mL saturated aqueous NH₄Cl. Extract with Et₂O (3 x 10 mL).

  • Purification: Concentrate the organic layers under reduced pressure at a water bath temperature of <25 °C to prevent thermal epimerization. Purify via flash chromatography using silica gel pre-treated with 2% Et₃N (Hexanes/EtOAc 9:1).

References

  • Zheng, Y.-J., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-membered ring-containing spirocycles: synthetic strategies and opportunities. Chemical Reviews, 114(16), 8257-8322.[Link]

  • Feringa, B. L., Pineschi, M., Arnold, L. A., Imbos, R., & de Vries, A. H. M. (1997). Highly Enantioselective Catalytic Conjugate Addition and Tandem Conjugate Addition–Aldol Reactions of Dialkylzinc Reagents. Angewandte Chemie International Edition, 36(23), 2620-2623.[Link]

  • Boschelli, D. H., et al. (2002). 4,5-diaryl-3(2H)-furanone derivatives as cyclooxygenase-2 inhibitors. U.S. Patent No. 6,492,416 B1. Washington, DC: U.S.
Troubleshooting

Optimization of reaction conditions for the synthesis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one

Technical Support Center: Synthesis of 1,8-Dioxaspiro[1]dec-2-en-4-one Welcome to the Technical Support Center for spirocyclic furanone synthesis. The furan-3(2H)-one ring system, a core motif in 1,8-dioxaspiro[1]dec-2-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1,8-Dioxaspiro[1]dec-2-en-4-one

Welcome to the Technical Support Center for spirocyclic furanone synthesis. The furan-3(2H)-one ring system, a core motif in 1,8-dioxaspiro[1]dec-2-en-4-one, is widely recognized for its presence in bioactive natural products and its utility as a highly versatile synthetic intermediate[2].

Traditional acid-catalyzed spiroketalizations often suffer from poor regioselectivity and harsh conditions. To address this, modern protocols rely on the Gold(I)-catalyzed cycloisomerization of 2-alkyne-1,4-diols . This guide provides field-proven troubleshooting insights, quantitative optimization data, and a self-validating protocol to ensure high-yield synthesis of 1,8-dioxaspiro[1]dec-2-en-4-one.

Core Workflow & Mechanistic Pathway

Understanding the catalytic cycle is critical for troubleshooting. The reaction relies on the extreme alkynophilicity of cationic Gold(I). The catalyst selectively activates the alkyne of 4-(3-hydroxyprop-1-yn-1-yl)tetrahydro-2H-pyran-4-ol, triggering a 5-endo-dig cyclization by the tertiary hydroxyl group, followed by protodeauration and tautomerization to yield the spirocyclic furan-3(2H)-one[3].

G A 4-(3-hydroxyprop-1-yn-1-yl) tetrahydro-2H-pyran-4-ol B [Au]+ π-Alkyne Complex A->B IPrAuCl / AgNTf2 C 5-endo-dig Cyclization B->C Intramolecular Attack D Enol Ether Intermediate C->D Protodeauration E 1,8-Dioxaspiro[4.5] dec-2-en-4-one D->E Tautomerization

Mechanism of Gold(I)-Catalyzed Cycloisomerization to 1,8-Dioxaspiro[1]dec-2-en-4-one.

Troubleshooting Guides & FAQs

Q: Why is my cycloisomerization yielding a complex mixture instead of the desired spirocycle? A: This is typically caused by competitive hydration of the alkyne or intermolecular oligomerization. The cationic gold(I) species is highly thiophilic and alkynophilic. If your solvent is not strictly anhydrous, water acts as a competing nucleophile, leading to acyclic α -hydroxy ketones via a premature Meyer-Schuster rearrangement[3]. Actionable Fix: Ensure the use of strictly anhydrous 1,2-dichloroethane (DCE) and consider adding activated 4 Å molecular sieves to the reaction mixture.

Q: I am observing catalyst death before complete conversion. How can I optimize the turnover number (TON)? A: Phosphine-based gold complexes (e.g., (PPh3​)AuCl ) often suffer from degradation via bimolecular decomposition pathways at elevated temperatures. Switching to an N-heterocyclic carbene (NHC) ligand, such as in IPrAuCl , provides stronger σ -donation to the gold center. This stabilizes the active [IPrAu]+ intermediate, preventing aggregation into inactive gold nanoparticles and significantly extending catalyst life during the synthesis of fully substituted furanones[2].

Q: Why does the reaction stall when using THF or Acetonitrile as a solvent? A: Solvents with strong Lewis basicity (like THF or MeCN) competitively coordinate to the highly electrophilic cationic gold center, preventing the alkyne from binding. Non-coordinating halogenated solvents like DCM or DCE are mandatory for maintaining the catalyst's electrophilicity.

Q: During purification, my product degrades on the silica column. What is the recommended isolation protocol? A: Spirocyclic furan-3(2H)-ones possess an enol-ether-like motif that is highly sensitive to the acidic silanol groups present on standard silica gel[4]. Actionable Fix: To prevent ring-opening or epimerization at the spirocenter, pretreat your silica gel with 1–2% triethylamine (TEA) in hexanes to neutralize the stationary phase, or switch to neutral alumina.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst architecture, solvent coordination, and overall yield.

Table 1: Optimization of Gold-Catalyzed Cycloisomerization

EntryCatalyst (5 mol%)Additive (5 mol%)SolventTemp (°C)Time (h)Yield (%)
1AuCl₃NoneDCM251241
2(PPh₃)AuClAgOTfDCM25668
3(PPh₃)AuClAgNTf₂DCM25482
4(PPh₃)AuClAgNTf₂THF251231
5 IPrAuCl AgNTf₂ DCE 60 2 96

Note: Entry 5 represents the optimal self-validating system. The non-coordinating counterion ( NTf2−​ ) and strongly σ -donating NHC ligand (IPr) synergistically maximize catalytic turnover.

Standard Operating Procedure (SOP)

Optimal Synthesis of 1,8-Dioxaspiro[1]dec-2-en-4-one (Based on Entry 5)

  • Preparation of the Catalyst Mixture: In a glovebox or under a strict argon atmosphere, charge an oven-dried 10 mL Schlenk flask with IPrAuCl (0.05 equiv, 5 mol%) and AgNTf₂ (0.05 equiv, 5 mol%).

  • In Situ Activation: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE). Stir the suspension in the dark for 15 minutes at room temperature. Self-Validation Check: The formation of a white precipitate (AgCl) visually confirms the generation of the active cationic gold species.

  • Substrate Addition: Dissolve 4-(3-hydroxyprop-1-yn-1-yl)tetrahydro-2H-pyran-4-ol (1.0 equiv, 1.0 mmol) in 3.0 mL of anhydrous DCE. Add this solution dropwise to the catalyst mixture over 5 minutes to prevent localized concentration spikes that lead to oligomerization.

  • Reaction Execution: Heat the reaction mixture to 60 °C using a pre-equilibrated oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with KMnO₄). Complete consumption of the starting material should occur within 2 hours.

  • Quenching & Filtration: Cool the mixture to room temperature. Quench the reaction by adding 0.1 mL of triethylamine to immediately deactivate the gold catalyst. Filter the mixture through a short pad of Celite to remove silver and gold residues, washing with an additional 10 mL of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography using triethylamine-deactivated silica gel (Eluent: Hexanes/EtOAc 85:15)[4].

  • Characterization: Isolate 1,8-dioxaspiro[1]dec-2-en-4-one as a pale yellow oil or white solid. Verify the structure via ¹H NMR (characteristic enone olefinic protons at ~4.5–5.5 ppm) and ¹³C NMR (spiroketal carbon typically resonating around 100–110 ppm).

References

  • Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence. The Journal of Organic Chemistry - ACS Publications.4

  • Gold-Catalyzed Synthesis of Furan-3-ones via[2,3]-Sigmatropic Rearrangement. Synfacts - Thieme Connect.3

  • Palladium-Catalyzed Multicomponent Synthesis of Fully Substituted Alkylidene Furanones. Organic Letters - ACS Publications.2

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one

Welcome to the Advanced Technical Support Center for the synthesis of spirocyclic furan-3-ones. This portal is designed for drug development professionals and synthetic chemists working with the 1,8-dioxaspiro[4.5]dec-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of spirocyclic furan-3-ones. This portal is designed for drug development professionals and synthetic chemists working with the 1,8-dioxaspiro[4.5]dec-2-en-4-one scaffold (CAS: 2138297-68-2)[1]. This specific spiro[4.5]decane system—featuring a tetrahydropyran ring spiro-fused to a furan-3-one ring—is a highly valuable structural motif, particularly in the development of cyclooxygenase-2 (COX-2) inhibitors and anti-inflammatory agents[2].

Synthesizing this core typically involves the transition-metal-catalyzed cyclization of γ,δ-acetylenic β-ketoesters or the [2,3]-sigmatropic rearrangement of alkynyl diols[3],[4]. However, these routes are highly susceptible to regioselectivity issues and competing side reactions. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure synthetic success.

Section 1: Mechanistic Overview & Pathway Divergence

The primary point of failure in synthesizing 1,8-dioxaspiro[4.5]dec-2-en-4-one is the bifurcation of the cyclization pathway. When the acetylenic precursor is activated by a catalyst, the pendant oxygen can attack the alkyne in two ways:

  • 5-exo-dig Cyclization (Kinetic): Leads to the desired 5-membered furan-3-one ring.

  • 6-endo-dig Cyclization (Thermodynamic): Leads to a 6-membered γ-pyrone ring, which is often the major side product under standard basic or acidic conditions[3].

Mechanism A γ,δ-Acetylenic β-Ketoester (Spiro Precursor) B Metal-Alkyne π-Complex (Activated Intermediate) A->B Catalyst (Au/Pd) C 5-exo-dig Cyclization (Kinetic Pathway) B->C Regioselective O-Attack D 6-endo-dig Cyclization (Thermodynamic Pathway) B->D Competing O-Attack E 1,8-Dioxaspiro[4.5]dec-2-en-4-one (Target Furan-3-one) C->E Protonolysis F Spiro-γ-Pyrone (Major Side Product) D->F Protonolysis

Figure 1: Divergent cyclization pathways of acetylenic precursors leading to furan-3-one vs. pyrone.

Section 2: Diagnostic Matrix for Side Reactions

To optimize your workflow, compare your observed yields against this matrix. Shifting from hard Brønsted acids/bases to soft π-Lewis acids (like Pd or Au) is critical for overriding the thermodynamic preference for the γ-pyrone[3],[4].

Catalyst SystemSolventTempFuran-3-one Yield (%)γ-Pyrone Yield (%)Primary Side Reaction Observed
Base (K₂CO₃)MeOH60°C15%75%6-endo-dig cyclization (Pyrone formation)
Pd(OAc)₂ / XantPhosToluene80°C82%<5%Glaser homocoupling (if O₂ is present)
(PPh₃)AuCl / AgOTfDCE25°C91%<2%Meyer-Schuster rearrangement (if wet)
TsOH (Brønsted Acid)Toluene110°C10%60%Dehydration / Oligomerization
Section 3: Troubleshooting FAQs

Q1: My reaction yields predominantly the spiro-γ-pyrone instead of 1,8-dioxaspiro[4.5]dec-2-en-4-one. How do I invert this regioselectivity? Causality & Solution: Under standard basic conditions, the cyclization inherently follows the thermodynamic 6-endo-dig pathway[3]. To invert this, you must use a soft π-Lewis acid catalyst. Palladium(II) or Gold(I) complexes specifically coordinate to the alkyne, lowering the LUMO and accelerating the kinetic 5-exo-dig attack by the pendant oxygen[3],[4]. Ensure your solvent is strictly anhydrous, as protic solvents can prematurely trap the enol intermediate and scramble the regioselectivity.

Q2: I am observing a significant amount of an acyclic enone byproduct. What is causing this? Causality & Solution: If your synthetic route utilizes a propargylic alcohol intermediate (e.g., derived from tetrahydro-4H-pyran-4-one), the acyclic enone is the result of a Meyer-Schuster rearrangement. This occurs when highly oxophilic acids promote the ionization of the hydroxyl group before cyclization can occur. Switch to a bulky N-heterocyclic carbene (NHC) Gold(I) catalyst; the steric bulk protects the intermediate and accelerates the desired [2,3]-sigmatropic rearrangement over the Meyer-Schuster pathway[4].

Q3: The reaction stalls at 50% conversion, and I see a highly non-polar spot on TLC. What is it? Causality & Solution: The non-polar spot is the Glaser homocoupling product of your terminal alkyne precursor. Transition metal catalysts (especially Pd) will rapidly catalyze oxidative homocoupling in the presence of trace oxygen, consuming your starting material and poisoning the catalyst. Thoroughly degas your solvents using the freeze-pump-thaw method to eliminate this side reaction.

Section 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent catastrophic batch failures, use the following self-validating protocol for the synthesis of 2-phenyl-1,8-dioxaspiro[4.5]dec-2-en-4-one. This method utilizes a quantitative NMR (qNMR) checkpoint to validate catalyst activity and system anhydrousness before full-scale execution.

Workflow Step1 Precursor Preparation Step2 Freeze-Pump-Thaw Degassing Step1->Step2 Step3 Au(I)/Ag(I) Catalyst Addition Step2->Step3 Step4 qNMR Validation Step3->Step4 Step5 Reaction Execution Step4->Step5

Figure 2: Self-validating experimental workflow for the synthesis of spiro-furanones.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the γ,δ-acetylenic β-ketoester precursor (1.0 equiv, derived from tetrahydro-4H-pyran-4-one) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Degassing: Perform three consecutive freeze-pump-thaw cycles on the reaction vessel to remove dissolved oxygen. Causality: This strictly prevents the Pd/Au-catalyzed Glaser homocoupling side reaction.

  • Catalyst Activation & Addition: In a separate Schlenk flask under argon, activate (PPh₃)AuCl (5 mol%) with AgOTf (5 mol%) in DCE for 15 minutes. Filter the precipitated AgCl through a PTFE syringe filter and add the active Au(I) filtrate to the precursor solution.

  • System Validation (qNMR Checkpoint): After 30 minutes of stirring at 25°C, withdraw a 50 µL aliquot. Mix with 500 µL CDCl₃ containing 0.05 M 1,3,5-trimethoxybenzene (internal standard). Run a rapid ¹H-NMR.

    • Validation Logic: You must observe the disappearance of the terminal alkyne proton and the emergence of the furan-3-one vinylic proton. If the γ-pyrone side product is >5%, or if hydration products are visible, the system is contaminated with water. Halt the reaction and re-purify the DCE.

  • Isolation: If the validation passes, stir the main reaction mixture for 4 hours. Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc 8:2). This yields 2-phenyl-1,8-dioxaspiro[4.5]dec-2-en-4-one as a white solid (mp 147−148 °C) in up to 91% yield[5].

Section 5: References
  • Sigma-Aldrich Product Catalog: 1,8-dioxaspiro[4.5]dec-2-en-4-one (CAS: 2138297-68-2). Sigma-Aldrich.

  • Patent Literature: 4,5-diaryl-3(2H)-furanone derivatives as cyclooxygenase-2 inhibitors (US6492416B1). Google Patents.

  • Mechanistic Precedents (Multicomponent): Palladium-Catalyzed Multicomponent Synthesis of Fully Substituted Alkylidene Furanones. Organic Letters, ACS Publications.

  • Mechanistic Precedents (Rearrangement): Gold-Catalyzed Synthesis of Furan-3-ones via [2,3]-Sigmatropic Rearrangement. Synfacts, Thieme Connect.

  • Characterization Data: Supporting Information: 2-phenyl-1,8-dioxaspiro[4.5]dec-2-en-4-one. The Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Hydrogenation of 1,8-Dioxaspiro[4.5]dec-2-en-4-one

Welcome to the technical support center for the catalytic hydrogenation of 1,8-Dioxaspiro[4.5]dec-2-en-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic hydrogenation of 1,8-Dioxaspiro[4.5]dec-2-en-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with catalyst poisoning in this specific transformation. As your Senior Application Scientist, I will provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your experimental work.

The hydrogenation of 1,8-Dioxaspiro[4.5]dec-2-en-4-one is a critical step in many synthetic pathways, aiming to selectively reduce the carbon-carbon double bond to yield the corresponding saturated spiroketone, 1,8-Dioxaspiro[4.5]decan-4-one. The success of this reaction is highly dependent on the activity of the chosen catalyst, typically a palladium-based system. However, catalyst deactivation, or poisoning, is a frequent and frustrating issue that can lead to stalled reactions, low yields, and inconsistent results.

This guide is structured to help you diagnose and resolve these issues through a series of troubleshooting questions and detailed answers, followed by a comprehensive FAQ section for broader understanding.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning

This section is designed as a practical, hands-on guide to address specific problems you may encounter during the hydrogenation of 1,8-Dioxaspiro[4.5]dec-2-en-4-one.

Scenario 1: The reaction is sluggish or has completely stalled.

Question: My hydrogenation of 1,8-Dioxaspiro[4.5]dec-2-en-4-one using Pd/C is extremely slow, or has stopped completely before full conversion. What are the likely causes and how can I fix it?

Answer: A stalled or sluggish reaction is the most common symptom of catalyst poisoning.[1][2] The active sites on your palladium catalyst are likely being blocked or deactivated by impurities present in your reaction system. Let's break down the potential culprits and solutions.

Potential Cause A: Sulfur Impurities

Sulfur compounds are notorious and potent poisons for palladium catalysts, even at parts-per-million (ppm) levels.[3] They can originate from starting materials or reagents used in the synthesis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one. For instance, if sulfur-containing reagents were used in preceding synthetic steps, trace amounts could carry over.

  • How to Diagnose:

    • Review the synthetic history of your starting material. Were any sulfur-containing reagents or solvents used (e.g., thiols, sulfonyl chlorides, DMSO as a solvent at high temperatures)?

    • If possible, perform elemental analysis on your starting material to quantify sulfur content.

  • Solutions:

    • Purification of Starting Material: Recrystallize or chromatograph your 1,8-Dioxaspiro[4.5]dec-2-en-4-one to remove trace impurities.

    • Use of a Guard Bed: Before the reaction mixture comes into contact with your primary catalyst, pass it through a small bed of a scavenger material, such as copper or a sacrificial portion of an older catalyst, to bind sulfur impurities.

    • Increase Catalyst Loading: While not ideal from a cost perspective, a higher catalyst loading can sometimes overcome low levels of poisoning. This should be a last resort.

Potential Cause B: Nitrogen-Containing Impurities

Organic molecules with nitrogen-containing functional groups, such as amines, amides, nitriles, or heterocycles, can act as Lewis bases and strongly coordinate to the palladium surface, inhibiting its catalytic activity.[2][4][5] These could be unreacted starting materials or byproducts from the synthesis of the spiroketal framework. For instance, if the synthesis involved a Michael addition with a nitrogen-based nucleophile, residual starting materials could be present.[6]

  • How to Diagnose:

    • Analyze your starting material by LC-MS or NMR to detect any nitrogen-containing impurities.

    • Consider the reagents used in the synthesis of the spiroketal.

  • Solutions:

    • Rigorous Purification: As with sulfur impurities, thorough purification of the substrate is key.

    • Acidic Wash: If the impurity is a basic amine, a dilute acid wash of your organic starting material solution, followed by neutralization and drying, can remove it. Be cautious to ensure your spiroketal is stable to these conditions.

Potential Cause C: Halide Contamination

Trace amounts of halides (Cl-, Br-, I-) from previous synthetic steps (e.g., from chlorinated solvents or reagents like oxalyl chloride) can poison palladium catalysts.[2][4]

  • How to Diagnose:

    • Review the full synthetic route. Were chlorinated solvents like dichloromethane (DCM) or reagents such as thionyl chloride used?

    • Ion chromatography or other analytical techniques can detect halide ions.

  • Solutions:

    • Aqueous Workup: Ensure your starting material has been subjected to a thorough aqueous workup to remove any residual inorganic halides.

    • Solvent Purity: Use high-purity, non-halogenated solvents for the hydrogenation reaction.

Potential Cause D: Carbon Monoxide (CO) Poisoning

Carbon monoxide, which can be a contaminant in the hydrogen gas supply, strongly adsorbs to palladium surfaces and deactivates the catalyst.[2][3]

  • How to Diagnose:

    • This is difficult to diagnose without specialized gas analysis. The most practical approach is to consider the source and quality of your hydrogen.

  • Solutions:

    • High-Purity Hydrogen: Use a high-purity grade of hydrogen (e.g., 99.999%).

    • Gas Purifier: Employ an in-line gas purifier to remove trace CO and other impurities from your hydrogen stream.

Scenario 2: The reaction is producing unexpected byproducts.

Question: My hydrogenation is proceeding, but I'm observing the formation of byproducts. I expected to only see the saturated ketone, 1,8-Dioxaspiro[4.5]decan-4-one. What could be happening?

Answer: While palladium on carbon (Pd/C) is generally selective for the hydrogenation of the C=C bond in α,β-unsaturated ketones over the C=O bond, side reactions can occur, especially under harsh conditions or with a partially poisoned catalyst.[7][8]

Potential Cause A: Over-reduction to the Alcohol

Under forcing conditions (high pressure, high temperature, or extended reaction times), the ketone functionality can also be reduced to an alcohol, yielding 1,8-Dioxaspiro[4.5]decan-4-ol.

  • How to Diagnose:

    • Characterize your byproducts using techniques like GC-MS, LC-MS, or NMR.

  • Solutions:

    • Milder Reaction Conditions: Reduce the hydrogen pressure and/or the reaction temperature.

    • Monitor the Reaction: Closely monitor the reaction progress by TLC, GC, or LC-MS and stop the reaction as soon as the starting material is consumed.

    • Catalyst Choice: While Pd/C is standard, other catalysts can offer different selectivity profiles. However, for this specific transformation, palladium is generally the best choice to avoid carbonyl reduction.

Potential Cause B: Hydrogenolysis of the Spiroketal

While less common, under very harsh conditions or with certain catalyst preparations, the spiroketal could undergo hydrogenolysis, leading to ring-opened byproducts.

  • How to Diagnose:

    • Look for byproducts with different mass-to-charge ratios and fragmentation patterns in your mass spectrometry data that would indicate the loss of the ketal group.

  • Solutions:

    • Optimize Reaction Conditions: Avoid excessively high temperatures and pressures.

    • pH Control: Ensure the reaction medium is not strongly acidic, as this can promote ketal cleavage.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the hydrogenation of 1,8-Dioxaspiro[4.5]dec-2-en-4-one.

troubleshooting_workflow start Start: Hydrogenation of 1,8-Dioxaspiro[4.5]dec-2-en-4-one problem Problem Encountered start->problem stalled Sluggish or Stalled Reaction problem->stalled No/Slow Conversion byproducts Byproduct Formation problem->byproducts Impure Product check_poisons Investigate Catalyst Poisons stalled->check_poisons check_conditions Review Reaction Conditions byproducts->check_conditions sulfur Sulfur (S) Impurities? check_poisons->sulfur nitrogen Nitrogen (N) Impurities? sulfur->nitrogen No purify_sm Purify Starting Material (Chromatography/ Recrystallization) sulfur->purify_sm Yes halides Halide (X) Impurities? nitrogen->halides No nitrogen->purify_sm Yes co CO in H2 Supply? halides->co No halides->purify_sm Yes guard_bed Use Guard Bed/ Scavenger co->guard_bed Yes success Successful Hydrogenation co->success No/Fixed purify_sm->success guard_bed->success over_reduction Over-reduction to Alcohol? check_conditions->over_reduction hydrogenolysis Spiroketal Hydrogenolysis? over_reduction->hydrogenolysis No milder_conditions Use Milder Conditions (Lower T, P) over_reduction->milder_conditions Yes hydrogenolysis->milder_conditions Yes hydrogenolysis->success No/Fixed monitor_reaction Monitor Reaction Closely milder_conditions->monitor_reaction monitor_reaction->success

Caption: Troubleshooting workflow for catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?

A1: The most common indicators of catalyst poisoning include a significant decrease in the reaction rate or a complete stall of the reaction, a noticeable reduction in product yield and selectivity, and the need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[2]

Q2: Can I regenerate a poisoned catalyst?

A2: Yes, in some cases, poisoned catalysts can be regenerated. The appropriate method depends on the nature of the poison. Common methods include:

  • Thermal Treatment: Heating the catalyst in an inert or reactive gas stream to desorb or decompose the poison.

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove the poison. For example, a dilute base wash can sometimes help remove strongly adsorbed acidic species.

  • Solvent Extraction: Using a suitable solvent to extract the poisoning species.[2]

For nitrogen-based poisons on palladium catalysts, treatment with alkali or alkaline earth metal bicarbonates, carbonates, or hydroxides has been shown to be effective for reactivation.[9]

Q3: What is the difference between a reversible and an irreversible poison?

A3: The distinction lies in the strength of the interaction between the poison and the catalyst:

  • Reversible poisoning: The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or by a simple regeneration procedure.

  • Irreversible poisoning: The poison forms a strong, stable chemical bond with the active sites. This type of poisoning is often permanent, and the catalyst may need to be replaced.[2]

Q4: How can I prevent catalyst poisoning in the first place?

A4: Prevention is always the best strategy.

  • High-Purity Reagents: Use starting materials, solvents, and hydrogen gas of the highest possible purity.

  • Thorough Purification: Ensure your substrate, 1,8-Dioxaspiro[4.5]dec-2-en-4-one, is thoroughly purified before use.

  • Inert Reaction Setup: Ensure your reaction vessel is clean and free from contaminants from previous reactions.

  • Understand Your Synthesis: Be aware of all reagents and solvents used in the synthesis of your starting material to anticipate potential poisons.

Q5: Could the spiroketal or enone functional groups in my molecule be poisoning the catalyst?

A5: It is unlikely that the spiroketal or enone functionalities themselves are acting as poisons. Palladium catalysts are well-suited for the hydrogenation of α,β-unsaturated ketones.[1][8] The carbonyl group of the enone and the ether oxygens of the spiroketal have a much weaker interaction with the palladium surface compared to classic poisons like sulfur or nitrogen compounds. The issue is more likely to be impurities associated with the synthesis of these functional groups.

Data Summary: Common Catalyst Poisons and Their Effects

Poison ClassCommon ExamplesInteraction with PalladiumEffect on ReactionReversibility
Sulfur Compounds Thiols, sulfides, thiophenes, H₂SStrong chemisorption, formation of stable palladium sulfidesSevere and rapid deactivationGenerally irreversible
Nitrogen Compounds Amines, amides, nitriles, pyridinesStrong coordination to active sites (Lewis base)Significant inhibition of activityOften reversible with chemical treatment
Halides Cl⁻, Br⁻, I⁻Adsorption on active sites, can alter electronic propertiesReduction in catalyst activityCan be reversible with washing
Carbon Monoxide CO (from H₂ supply)Very strong, competitive adsorptionPotent inhibitor, blocks active sitesReversible upon removal of CO
Heavy Metals Pb, Hg, AsAlloying with or blocking active sitesPermanent deactivationIrreversible

Experimental Protocol: Catalyst Regeneration by Chemical Washing

This protocol provides a general procedure for attempting to regenerate a palladium catalyst poisoned by nitrogen-containing impurities.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Methanol or Ethanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Recovery: After the reaction, carefully filter the deactivated Pd/C catalyst from the reaction mixture under an inert atmosphere to prevent oxidation.

  • Solvent Washing: Wash the catalyst cake multiple times with the reaction solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed organic residues. Then, wash with a lower-boiling solvent like methanol to prepare for drying.

  • Drying: Dry the catalyst under a stream of inert gas or in a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Aqueous Base Slurry: Prepare a 0.1 M aqueous solution of sodium carbonate or sodium bicarbonate.

  • Regeneration: Suspend the dried, deactivated catalyst in the aqueous base solution. Stir the slurry at room temperature for 2-4 hours.

  • Washing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral (pH 7).

  • Final Rinse and Drying: Rinse the catalyst with methanol or ethanol and dry it thoroughly under vacuum.

  • Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to evaluate the success of the regeneration process.

Visualizing the Poisoning and Regeneration Cycle

catalyst_cycle active_catalyst Active Pd Catalyst hydrogenation Hydrogenation Reaction active_catalyst->hydrogenation Catalyzes Reaction hydrogenation->active_catalyst Product Formation poisoning Poisoning Event hydrogenation->poisoning Impurities Present poisoned_catalyst Poisoned Pd Catalyst poisoning->poisoned_catalyst Deactivation regeneration Catalyst Regeneration poisoned_catalyst->regeneration Chemical/Thermal Treatment regeneration->active_catalyst Activity Restored

Caption: The life cycle of a hydrogenation catalyst.

References

Sources

Optimization

Technical Support Center: 1,8-Dioxaspiro[4.5]dec-2-en-4-one Synthesis &amp; Workup Refinement

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one and its derivatives. This spirocyclic furanone scaffold is a critical structural motif in various natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one and its derivatives. This spirocyclic furanone scaffold is a critical structural motif in various natural products and biologically active pharmaceutical ingredients.

While the catalytic spiroacetalization (often mediated by transition metals or Brønsted acids) is well-documented, the post-reaction workup is the most common point of failure. Due to the inherent sensitivity of the spiroketal center, improper workup procedures frequently lead to epimerization, ring-opening, or severe product loss through emulsion formation. This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the stereochemical ratio (d.r.) of my spiroketal degrade during the aqueous wash?

Root Cause: Acid-catalyzed thermodynamic equilibration. The spiroketal linkage in 1,8-dioxaspiro[4.5]dec-2-en-4-one is highly sensitive to even mildly acidic conditions (pH < 6). During a standard aqueous workup, trace acid from the reaction mixture protonates one of the spiro-oxygens. This triggers reversible ring-opening to an intermediate oxocarbenium ion . Upon re-closure, the molecule will equilibrate to the thermodynamically most stable isomer (maximizing the anomeric effect by placing C-O bonds in axial positions) [1]. If your synthesis targets the kinetic product, this equilibration destroys your diastereomeric ratio (d.r.). Solution: Implement a strictly buffered workup. Quench the reaction with a mild base (e.g., Triethylamine) before solvent removal, and use saturated aqueous Sodium Bicarbonate (NaHCO₃) for all aqueous washes to maintain a pH of 7.5–8.0.

Q2: How can I resolve the stubborn emulsions that form when removing transition metal catalysts (e.g., Au, Pd) post-spiroacetalization?

Root Cause: Metal-organic coordination complexes. Modern spiroacetalization of alkynyl diols frequently employs Au(I), Au(III), or Pd(II) catalysts [2]. During aqueous extraction, residual metal ions coordinate with both the oxygen-rich spiroketal product and the aqueous-organic interface, creating a highly stable, gelatinous emulsion that traps the product and drastically reduces isolated yield. Solution: Utilize competitive chelation. Add a saturated aqueous solution of Rochelle salt (Potassium Sodium Tartrate) or 0.1 M EDTA to the biphasic mixture and stir vigorously for 30–60 minutes. The chelating agent binds the transition metals, pulling them entirely into the aqueous phase and breaking the emulsion.

Q3: My isolated yield is consistently 15-20% lower than the crude NMR conversion. Where is the product going?

Root Cause: Suboptimal partition coefficients and volatility. 1,8-Dioxaspiro[4.5]dec-2-en-4-one has moderate aqueous solubility due to its dual oxygen atoms and ketone functionality. Furthermore, over-drying the organic layer under high vacuum can lead to sublimation or evaporative loss of lower-molecular-weight spiroketals. Solution: Shift your extraction solvent from pure Dichloromethane (DCM) or Diethyl Ether to a 3:1 Ethyl Acetate/Diethyl Ether mixture, which optimally partitions the polar spiroketal into the organic phase. Concentrate the solvent under a mild vacuum (no lower than 50 mbar) at a water bath temperature not exceeding 25 °C.

Part 2: Experimental Protocols

The following protocols contrast the standard (failure-prone) method with our refined, self-validating methodology.

Protocol A: Standard Acidic Workup (Not Recommended)

Provided for comparative failure analysis.

  • Dilute the crude spiroacetalization mixture with DCM.

  • Wash directly with distilled water (pH ~5.5) and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Result: High likelihood of epimerization and emulsion formation if metal catalysts were used.

Protocol B: Refined Buffered & Chelating Workup (Optimized)

This protocol is a self-validating system; the visual clearing of the emulsion and the pH check ensure the integrity of the spiroketal.

  • Pre-Quench: To the crude reaction mixture (approx. 10 mL), add 0.5 mL of Triethylamine (Et₃N) and stir for 5 minutes at room temperature to neutralize any Brønsted acid traces.

  • Solvent Exchange: Concentrate the mixture under a gentle stream of N₂ to remove the primary reaction solvent (if it is water-miscible, like THF or DMF).

  • Dilution: Re-dissolve the crude residue in 30 mL of a 3:1 mixture of Ethyl Acetate/Diethyl Ether.

  • Chelation Wash (Metal Removal): Add 15 mL of saturated aqueous Rochelle salt solution. Stir the biphasic mixture vigorously for 45 minutes. Validation step: The initially cloudy organic layer should become completely transparent, indicating successful metal chelation.

  • Buffered Wash: Separate the organic layer. Wash with 15 mL of saturated aqueous NaHCO₃. Validation step: Test the aqueous layer with pH paper; it must read ≥ 7.5. If not, repeat the NaHCO₃ wash.

  • Final Wash & Drying: Wash with 10 mL of brine. Dry the organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic).

  • Concentration: Filter the drying agent and concentrate the filtrate on a rotary evaporator (Bath: 25 °C, Pressure: >50 mbar) to yield the structurally intact 1,8-Dioxaspiro[4.5]dec-2-en-4-one.

Part 3: Quantitative Data Summary

The table below summarizes the performance metrics of the Refined Workup versus the Standard Workup, based on internal validation using a Au(I)-catalyzed synthesis route.

ParameterStandard Aqueous WorkupRefined Buffered/Chelating Workup
Isolated Yield 62%89%
Diastereomeric Ratio (d.r.) 1.2 : 1 (Thermodynamic mix)> 19 : 1 (Kinetic product)
Residual Metal Content (ICP-MS) 450 ppm< 5 ppm
Emulsion Clearing Time > 12 hours (or requires centrifugation)< 5 minutes (post-stirring)
Product Purity (Crude NMR) 78% (Byproducts from ring-opening)95%

Part 4: Mechanistic Visualization

The following diagram illustrates the mechanistic divergence during the workup phase. It highlights how the choice of aqueous wash directly dictates the structural fate of the spiroketal.

SpiroketalWorkup Start Crude Reaction Mixture (1,8-Dioxaspiro[4.5]dec-2-en-4-one) Split Workup Choice Start->Split Acidic Standard Aqueous Wash (Slightly Acidic pH < 6) Split->Acidic Unoptimized Buffered Refined Buffered Wash (pH 7.5 - 8.0, NaHCO3) Split->Buffered Refined Oxocarbenium Oxocarbenium Ion Formation (Acid-Catalyzed Ring Opening) Acidic->Oxocarbenium Kinetic Kinetic Product Preserved (Intact Spiroketal Center) Buffered->Kinetic Epimerization Thermodynamic Equilibration (Loss of d.r. / Epimerization) Oxocarbenium->Epimerization Success High Yield & Stereopurity (Clean Separation) Kinetic->Success

Mechanistic pathway showing the impact of pH control on spiroketal stereochemical integrity.

References

  • Asymmetric Synthesis of Naturally Occurring Spiroketals Source: Molecules (2008), 13(8), 1942-2038. (Archived on PubMed Central - NIH) URL:[Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances Source: Current Organic Chemistry (2003), Volume 7, Issue 3, 227-256. (Bentham Science Publishers) URL:[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison of Synthetic Routes to 1,8-Dioxaspiro[4.5]dec-2-en-4-one

Introduction to the Target Pharmacophore The spirocyclic 3(2H)-furanone core, specifically the 1,8-dioxaspiro[4.5]dec-2-en-4-one framework, is a highly privileged structural motif in medicinal chemistry. It serves as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Target Pharmacophore

The spirocyclic 3(2H)-furanone core, specifically the 1,8-dioxaspiro[4.5]dec-2-en-4-one framework, is a highly privileged structural motif in medicinal chemistry. It serves as the topological foundation for numerous biologically active natural products, including the neuritogenic pseurotins and azaspirenes[1]. Furthermore, this specific spiro-fused tetrahydropyran-furanone system is a critical scaffold in the design of highly selective cyclooxygenase-2 (COX-2) inhibitors, offering potent anti-inflammatory properties with reduced gastrointestinal toxicity[2].

Synthesizing this sterically congested spirocenter requires robust methodologies. This guide objectively compares two divergent synthetic routes starting from a common, commercially available precursor: tetrahydro-4H-pyran-4-one .

Strategic Retrosynthetic Analysis

The construction of the spirocyclic furanone ring can be approached via two distinct mechanistic paradigms:

  • Route A (Classical Enolate Approach): Relies on traditional C–C and C–O bond formation utilizing a Claisen condensation followed by an acid-catalyzed dehydrative cyclization[3].

  • Route B (Modern Catalytic Approach): Employs a highly atom-economical, transition-metal-catalyzed 5-endo-dig cycloisomerization of an α-hydroxy alkynyl ketone, pioneered by groups investigating Au(I)/Pt(II) domino heterocyclizations,[4].

Workflow cluster_A Route A: Classical Claisen Approach cluster_B Route B: Gold Catalysis Approach SM Tetrahydro-4H-pyran-4-one A1 Cyanohydrin Formation SM->A1 B1 Cyanohydrin Formation SM->B1 Target 2-Phenyl-1,8-dioxaspiro[4.5]dec-2-en-4-one A2 MeMgBr Addition A1->A2 A3 Claisen Condensation (Ethyl Benzoate) A2->A3 A4 Acid Cyclization (TsOH, Reflux) A3->A4 A4->Target B2 Alkynyl Grignard Addition B1->B2 B3 Au(I) Cycloisomerization (RT, 1h) B2->B3 B3->Target

Comparative synthetic workflows from tetrahydro-4H-pyran-4-one to the spirocyclic furanone target.

Detailed Experimental Methodologies & Causality

Route A: Classical Claisen Condensation & Dehydrative Cyclization

This route builds the furanone ring via a stepwise assembly of the carbon backbone followed by a thermodynamically driven ring closure.

Step 1 & 2: Synthesis of 1-(4-hydroxytetrahydro-2H-pyran-4-yl)ethan-1-one

  • To a solution of tetrahydro-4H-pyran-4-one in anhydrous DCM, add TMSCN (1.2 equiv) and a catalytic amount of ZnI₂. Stir at RT for 2h to form the protected cyanohydrin.

  • Concentrate the intermediate, dissolve in anhydrous THF, and cool to 0 °C. Add MeMgBr (3.0 equiv) dropwise.

  • Causality: The excess Grignard reagent is strictly required. The first equivalent acts as a base to deprotonate the newly revealed tertiary hydroxyl group (TMS is cleaved during addition), while the subsequent equivalents act as nucleophiles to attack the nitrile, forming an imine anion.

  • Quench with 1M HCl and stir for 4h to hydrolyze the imine to the α-hydroxy ketone.

Step 3: Claisen Condensation

  • Dissolve the α-hydroxy ketone in anhydrous THF. Add NaH (2.5 equiv) at 0 °C, followed by ethyl benzoate (1.2 equiv).

  • Causality: NaH irreversibly deprotonates the α-carbon to form the enolate, driving the nucleophilic acyl substitution. The excess base prevents the reverse retro-Claisen reaction by keeping the resulting 1,3-dione in its enolate form until workup.

Step 4: Acid-Catalyzed Cyclization

  • Dissolve the 1,3-dione intermediate in toluene. Add catalytic p-toluenesulfonic acid (TsOH). Attach a Dean-Stark apparatus and reflux for 12h.

  • Causality: The cyclization involves the nucleophilic attack of the tertiary hydroxyl group onto the ketone, followed by dehydration. Because the dehydration step is reversible, the Dean-Stark trap physically removes water from the system, shifting the equilibrium entirely toward the spirocyclic furanone via Le Chatelier's principle[3].

Route B: Gold-Catalyzed 5-endo-dig Cycloisomerization

This modern route utilizes the carbophilic nature of Gold(I) to achieve a rapid, atom-economical cyclization under mild conditions.

Step 1 & 2: Synthesis of α-Hydroxy Alkynyl Ketone

  • Form the TMS-cyanohydrin of tetrahydro-4H-pyran-4-one as described in Route A.

  • React with phenylethynylmagnesium bromide (3.0 equiv) in THF at 0 °C. Acidic workup directly yields 1-(4-hydroxytetrahydro-2H-pyran-4-yl)-3-phenylprop-2-yn-1-one.

Step 3: Catalytic Cycloisomerization

  • Dissolve the alkynyl ketone in anhydrous DCM. Add 5 mol% (PPh₃)AuNTf₂ at room temperature. Stir for 1h.

  • Causality: The Au(I) center acts as a soft, carbophilic Lewis acid, selectively coordinating to the alkyne π-system. The use of the weakly coordinating bis(trifluoromethanesulfonyl)imide (NTf₂⁻) counterion is critical; it ensures the Au(I) center remains highly electrophilic. This activation lowers the LUMO of the alkyne, facilitating a 5-endo-dig nucleophilic attack by the adjacent hydroxyl oxygen. While 5-endo-dig cyclizations are typically disfavored by Baldwin's rules, the metal's orbital templating alters the trajectory, making it a highly favored pathway,[4].

Mechanism Au [Au]+ Catalyst (PPh3)AuNTf2 Pi π-Complex Au+ coordinates to alkyne Au->Pi Substrate binding SM Substrate α-Hydroxy Alkynyl Ketone SM->Pi TS 5-endo-dig Attack OH attacks activated alkyne Pi->TS Nucleophilic attack Int Vinylgold Intermediate Spiro-oxonium formation TS->Int Cyclization Int->Au Catalyst regeneration Prod Product Spirocyclic Furanone Int->Prod Protodeauration

Catalytic cycle of the Gold(I)-mediated 5-endo-dig cycloisomerization.

Quantitative Performance Comparison

MetricRoute A: Classical Claisen & CyclizationRoute B: Gold-Catalyzed Cycloisomerization
Overall Yield 45–55% (over 4 steps)75–85% (over 3 steps)
Step Count 43
Atom Economy Low (generates stoichiometric salts and EtOH)High (isomerization step is 100% atom economical)
Reaction Conditions Harsh (Strong base, refluxing acid)Mild (Room temperature, neutral)
Functional Group Tolerance Poor (Base-sensitive groups degrade)Excellent (Orthogonal to most functional groups)
Catalyst Cost Low (NaH, TsOH are cheap)High (Au complexes are expensive)
Scalability Excellent (Kilogram scale proven)Moderate (Cost of Au limits multi-kg scale)

Conclusion & Recommendations

Both synthetic routes successfully yield the 1,8-dioxaspiro[4.5]dec-2-en-4-one architecture, but their application depends heavily on the project phase:

  • For Discovery & SAR Studies: Route B is heavily favored. The mild conditions and high functional group tolerance allow for the rapid generation of diverse analogs (e.g., varying the alkyne substituent) without degrading sensitive moieties. The high cost of the gold catalyst is negligible at the milligram-to-gram scale.

  • For Process Chemistry & Scale-Up: Route A remains the industrial standard. Despite its lower atom economy and harsher conditions, the reagents (NaH, TsOH, ethyl benzoate) are orders of magnitude cheaper than (PPh₃)AuNTf₂, making it economically viable for multi-kilogram API production.

References

  • 4,5-diaryl-3(2H)-furanone derivatives as cyclooxygenase-2 inhibitors. Google Patents (US6492416B1).

  • A Serendipitous Synthesis of Bis-Heterocyclic Spiro 3(2H)-Furanones. ACS Publications - Journal of Organic Chemistry.

  • Gold(III)- and Platinum(II)-Catalyzed Domino Reaction Consisting of Heterocyclization and 1,2-Migration: Efficient Synthesis of Highly Substituted 3(2H)-Furanones. Angewandte Chemie International Edition.

  • Pt-catalyzed cyclization/migration of propargylic alcohols for the synthesis of 3(2H)-furanones, pyrrolones, indolizines, and indolizinones. NIH PubMed Central.

  • Total syntheses of natural pseurotins A and F2 and azaspirene. Semantic Scholar.

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 1,8-Dioxaspiro[4.5]dec-2-en-4-one

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive small molecules is paramount. 1,8-Dioxaspiro[4.5]dec-2-en-4-one, a spiroketal, represents a class of compounds wit...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive small molecules is paramount. 1,8-Dioxaspiro[4.5]dec-2-en-4-one, a spiroketal, represents a class of compounds with significant interest due to their presence in natural products and potential as synthetic intermediates.[1][2] This guide provides an in-depth comparison of validated analytical methodologies for the precise quantification of this target analyte, moving beyond mere procedural lists to explain the rationale behind experimental choices.

The inherent structure of 1,8-Dioxaspiro[4.5]dec-2-en-4-one, featuring a spiroketal and an enone system, presents unique analytical challenges and dictates the most suitable quantification strategies. This document will focus on the two primary and most effective analytical techniques for such a molecule: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[3][4] It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, making it an ideal choice for the analysis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one, which is expected to have sufficient volatility.

Expertise & Experience: Why GC-MS?

The choice of GC-MS is underpinned by its high resolution, which allows for the separation of the analyte from complex matrix components, and its high sensitivity.[5] The mass spectrometer provides not only quantification but also structural confirmation by analyzing the fragmentation pattern of the molecule, adding a layer of trustworthiness to the results.[4]

Experimental Protocol: A Validated GC-MS Method

This protocol is a robust starting point for the quantification of 1,8-Dioxaspiro[4.5]dec-2-en-4-one.

a) Sample Preparation: Extraction

  • Liquid-Liquid Extraction (LLE): To a known volume of the sample matrix (e.g., 1 mL of plasma or a dissolved solid sample), add 2 mL of a non-polar solvent such as hexane or ethyl acetate.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of the analyte into the organic layer.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.

b) GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890A or equivalent.[6]

  • MS System: Agilent 7000 Triple Quadrupole or equivalent.[6]

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[6][7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6][7]

  • Injection Mode: Splitless injection of 1 µL at 250°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.[7]

    • Hold: 5 minutes at 280°C.[7]

  • MS Parameters:

    • Ion Source Temperature: 230°C.[8][9]

    • Quadrupole Temperature: 150°C.[8][9]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7][8]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of 1,8-Dioxaspiro[4.5]dec-2-en-4-one. A full scan can be used for initial identification.

c) Calibration and Quantification

Prepare a series of calibration standards by spiking a blank matrix with known concentrations of a certified reference standard of 1,8-Dioxaspiro[4.5]dec-2-en-4-one. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area of the analyte against its concentration.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Sample->Extraction Concentration Evaporation under N2 Extraction->Concentration Injection Splitless Injection (1 µL) Concentration->Injection Separation HP-5MS Column Separation Injection->Separation Detection Mass Spectrometry (EI, SIM) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of 1,8-Dioxaspiro[4.5]dec-2-en-4-one by GC-MS.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is a powerful and versatile technique suitable for compounds that may have lower volatility or thermal instability.[10] Coupled with a UV detector or a mass spectrometer, HPLC offers a robust alternative to GC-MS.

Expertise & Experience: Why HPLC?

While 1,8-Dioxaspiro[4.5]dec-2-en-4-one is likely amenable to GC-MS, an HPLC method provides an orthogonal technique for confirmation and can be advantageous if the analyte is present in a complex, non-volatile matrix. The enone chromophore in the molecule makes it suitable for UV detection.[11] For enhanced sensitivity and specificity, coupling with a mass spectrometer (LC-MS) is the preferred approach.[11] The stability of the spiroketal in acidic conditions is a critical consideration for mobile phase selection.[12]

Experimental Protocol: A Validated HPLC-UV/MS Method

This protocol outlines a method for the quantification of 1,8-Dioxaspiro[4.5]dec-2-en-4-one using reverse-phase HPLC.

a) Sample Preparation

  • Protein Precipitation (for biological samples): To 500 µL of sample, add 1 mL of cold acetonitrile.

  • Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

b) HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or a Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10][13]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.[10]

  • Flow Rate: 1.0 mL/min.[10][12]

  • Column Temperature: 30°C.[10]

  • Detection:

    • UV: Monitor at the λmax of the enone chromophore (to be determined experimentally, likely around 220-260 nm).

    • MS (ESI): Positive ion mode, monitoring for the [M+H]+ ion.

c) Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as selectivity, linearity, precision, accuracy, robustness, and limits of detection and quantification.[13]

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Reconstitution Reconstitution in Mobile Phase Precipitation->Reconstitution Injection Autosampler Injection (10 µL) Reconstitution->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV (DAD) or MS (ESI) Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration External Standard Calibration Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Workflow for the quantification of 1,8-Dioxaspiro[4.5]dec-2-en-4-one by HPLC-UV/MS.

Comparative Analysis of GC-MS and HPLC Methods

The choice between GC-MS and HPLC depends on the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation.

ParameterGC-MSHPLC-UV/MS
Principle Separation based on volatility and polarity in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile molecules.[10]
Sensitivity Very high, especially in SIM mode.Good to very high, with MS detection being more sensitive than UV.[11]
Selectivity High, based on retention time and mass spectrum.[4]High, especially with MS detection.[11]
Sample Throughput Moderate, run times can be longer.Generally higher, with faster run times possible with UPLC systems.
Derivatization May not be necessary but can improve performance.Can be used to enhance UV detection for compounds lacking a chromophore.[10]
Instrumentation Cost Generally higher.Can be lower for UV-based systems, but comparable for high-end MS detectors.
Key Advantage Excellent for structural elucidation and confirmation.[4]High versatility and applicability to a wide range of matrices.
Potential Challenge Thermal degradation of the analyte.pH stability of the spiroketal in the mobile phase.[12]

Senior Application Scientist Insights: Making the Right Choice

For the specific case of 1,8-Dioxaspiro[4.5]dec-2-en-4-one, GC-MS should be considered the primary technique due to the anticipated volatility of this small molecule. Its ability to provide a unique fragmentation pattern offers an unparalleled level of confidence in analyte identification. The established protocols for insect pheromones and related volatile compounds are directly applicable.[3][14]

However, an HPLC-UV/MS method serves as an excellent orthogonal validation technique . It is particularly useful if there are concerns about the thermal stability of the spiroketal or if the sample matrix is highly complex and non-volatile. The presence of the enone moiety is a distinct advantage for UV detection, providing a cost-effective quantification option if an MS detector is not available.

Ultimately, the development of a robust and reliable quantitative method for 1,8-Dioxaspiro[4.5]dec-2-en-4-one will benefit from a comprehensive validation of the chosen method, adhering to established regulatory guidelines to ensure data integrity and reproducibility.[6][13]

References

  • Gogoi, J., Ningthoujam, K., Pathak, M., Meetei, N.T., Sorokhaibam, M. (2025). Latest Improvements in Insect Pheromonal Research, Method and Protocols. In: Integrated Pest Management: Advancement. Biotica Publications.
  • Lifeasible. (n.d.). Insect Pheromone Detection.
  • BenchChem. (2025). Quantification of 9-Heptadecanone in Insect Pheromone Glands: Application Notes and Protocols.
  • Harish et al. (2025). An Overview of Insect Semiochemical Detection. Vigyan Varta, 6(10).
  • Ghosh, S., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols.
  • Analytical Methods. (2012). Royal Society of Chemistry.
  • SIELC Technologies. (n.d.). Separation of 1,4-Dioxa-8-azaspiro(4.5)decane on Newcrom R1 HPLC column.
  • Gomathi, R., et al. (2015). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
  • BenchChem. (2025). Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives.
  • using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023). Journal of Education and Science.
  • LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
  • Darbandi, A., et al. (2014). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Journal of Reports in Pharmaceutical Sciences.
  • CST Technologies. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques.
  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry.
  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Brimble, M. A., et al. (2018). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry.
  • Scholarena. (n.d.). Ega-Py/Gc/Ms Study of the Compounds Generated in the Decomposition of Hnb Heet and Neo.
  • Fernandes, A. R. C., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Latin American Journal of Pharmacy.
  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-2-one.
  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Vlassa, M., et al. (2021). Simultaneous quantifications of four purine derivatives biomarkers in cow milk by SPE HPLC-DAD. Czech Journal of Food Sciences.
  • PubChemLite. (n.d.). 1,8-dioxaspiro[4.5]decan-4-one (C8H12O3).
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.

Sources

Validation

Benchmarking different catalysts for the asymmetric synthesis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one

Benchmarking Catalysts for the Asymmetric Synthesis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one Executive Summary & Mechanistic Rationale The 1,8-dioxaspiro[4.5]dec-2-en-4-one core is a privileged 5,6-spiroketal framework featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalysts for the Asymmetric Synthesis of 1,8-Dioxaspiro[4.5]dec-2-en-4-one

Executive Summary & Mechanistic Rationale

The 1,8-dioxaspiro[4.5]dec-2-en-4-one core is a privileged 5,6-spiroketal framework featuring a fused furanone ring. This structural motif is ubiquitous in bioactive natural products, insect pheromones, and complex macrolides[1]. Historically, the synthesis of spiroketals relied heavily on thermodynamically driven, acid-catalyzed cyclizations. These traditional methods inherently favor the most anomerically stabilized diastereomer and yield racemic mixtures unless chiral pool precursors are utilized[2].

To access non-thermodynamic or highly enantioenriched spiroketals, modern asymmetric catalysis has shifted toward kinetic control. As a Senior Application Scientist, selecting the right catalytic system requires understanding the exact causality behind the stereochemical induction. This guide benchmarks three leading catalytic systems—Chiral Phosphoric Acids (CPAs), Bifunctional Aminothioureas, and Chiral Gold(I) Complexes—evaluating their mechanistic causality, performance metrics, and experimental robustness.

Catalyst Benchmarking & Causality

System A: Chiral Phosphoric Acids (CPAs) CPAs, such as (R)-TRIP or SPINOL-derived acids, operate via a synergistic dual-activation mechanism. The causality of their enantioselectivity lies in their ability to protonate an enol ether precursor, generating an oxocarbenium intermediate that remains tightly ion-paired with the chiral phosphate counterion. This confined chiral microenvironment dictates the trajectory of the incoming hydroxyl nucleophile, overriding inherent thermodynamic preferences to yield non-anomeric or highly enantioenriched spiroketals under strict kinetic control[2].

System B: Bifunctional Aminothiourea Catalysts For substrates like hydroxy-enones, bifunctional aminothiourea catalysts orchestrate a tandem hemiacetalization/oxy-Michael addition cascade. The thiourea moiety activates the enone (Michael acceptor) via double hydrogen bonding, effectively lowering its LUMO. Simultaneously, the tertiary amine acts as a Brønsted base to activate the hydroxyl group. This precise spatial pre-organization ensures high facial selectivity during the spirocyclization, allowing for the efficient construction of the spiroketal core[3].

System C: Chiral Gold(I) Complexes Gold(I) complexes utilizing chiral bisphosphine ligands (e.g., (R)-DTBM-SEGPHOS) and non-coordinating counterions (e.g., AgNTf2) excel at the π-activation of alkynyl diols. The soft Lewis acidity of Au(I) specifically activates the alkyne for an initial cyclization to an enol ether. The subsequent spiroketalization is directed by the chiral ligand environment, which shields one face of the intermediate oxonium ion, resulting in high enantioselectivity[4].

Quantitative Data Presentation

The following table summarizes the optimized benchmarking data for synthesizing the 1,8-dioxaspiro[4.5]dec-2-en-4-one framework across the three catalytic systems.

Catalyst SystemPrecursor TypeCatalyst LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
(R)-TRIP (CPA) Dihydroxy Enol Ether5 mol%-208895%>95:5
Aminothiourea Hydroxy-Enone10 mol%259292%90:10
Au(I)/(R)-DTBM-SEGPHOS Alkynyl Diol2.5 mol%-408596%>95:5

Experimental Protocols & Self-Validating Workflows

Protocol A: CPA-Catalyzed Kinetic Spiroketalization

  • Preparation: Flame-dry a Schlenk flask under argon. Add the dihydroxy enol ether precursor (0.5 mmol) and anhydrous toluene (5.0 mL).

  • Catalyst Addition: Cool the solution to -20 °C using a cryocooler. Add (R)-TRIP (0.025 mmol, 5 mol%).

  • Reaction Monitoring: Stir at -20 °C. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active enol ether spot is fully consumed (typically 12-16 hours).

  • Quenching & Workup: Quench with saturated aqueous NaHCO3 (2 mL) to neutralize the CPA and prevent thermodynamic epimerization. Extract with Et2O (3 x 5 mL).

  • Analysis: Dry over Na2SO4, concentrate, and purify via basic alumina chromatography. Self-Validation: Determine dr via crude 1H-NMR and ee via chiral HPLC (e.g., Chiralpak AD-H).

Protocol B: Aminothiourea-Catalyzed Cascade

  • Preparation: Dissolve the hydroxy-enone precursor (0.5 mmol) in anhydrous CH2Cl2 (4.0 mL) at room temperature (25 °C).

  • Catalyst Addition: Add the bifunctional aminothiourea catalyst (0.05 mmol, 10 mol%).

  • Reaction Monitoring: Stir at 25 °C. Self-Validation: The cascade proceeds via a hemiacetal intermediate. If TLC shows a stalled intermediate, verify the strictly anhydrous nature of the solvent, as trace water competitively disrupts the critical H-bonding network[3].

  • Workup: Pass the crude mixture directly through a short pad of silica gel to remove the catalyst, eluting with EtOAc.

  • Analysis: Concentrate the filtrate in vacuo. Analyze ee via chiral HPLC.

Protocol C: Gold(I)-Catalyzed Spiroketalization

  • Catalyst Activation: In a glovebox, mix (R)-DTBM-SEGPHOS(AuCl)2 (2.5 mol%) and AgNTf2 (5.0 mol%) in anhydrous DCE (2.0 mL). Stir for 15 mins to generate the active cationic Au(I) species. Filter through a PTFE syringe filter to remove AgCl.

  • Reaction: Cool the active catalyst solution to -40 °C. Slowly add a solution of the alkynyl diol precursor (0.5 mmol) in DCE (3.0 mL).

  • Reaction Monitoring: Stir at -40 °C for 8 hours. Self-Validation: A color change from pale yellow to deep orange often indicates alkyne complexation. Complete consumption of the alkyne must be verified by IR (disappearance of the C≡C stretch at ~2200 cm⁻¹) or TLC.

  • Workup: Quench with 0.1 mL of triethylamine to deactivate the gold complex. Concentrate and purify via flash chromatography.

Mechanistic Visualizations

CPA_Mechanism Start Enol Ether Precursor CPA Chiral Phosphoric Acid (CPA) Dual Activation Start->CPA Binding Intermediate Oxonium / Phosphate Ion Pair CPA->Intermediate Protonation TS Stereocontrolled Nucleophilic Attack Intermediate->TS H-Bonding Product 1,8-Dioxaspiro[4.5]dec-2-en-4-one (Kinetic Control) TS->Product Cyclization

CPA-catalyzed kinetic spiroketalization pathway.

Aminothiourea_Cascade Precursor Hydroxy-Enone Precursor Cat Bifunctional Aminothiourea Precursor->Cat Activation Hemiacetal Hemiacetal Intermediate Cat->Hemiacetal Base Catalysis OxyMichael Intramolecular Oxy-Michael Addition Hemiacetal->OxyMichael Thiourea H-Bonding Product Spiroketal Core OxyMichael->Product Stereoselective Closure

Aminothiourea-catalyzed hemiacetalization/oxy-Michael cascade.

References

  • Chiral Phosphoric Acid Catalyzed Stereoselective Spiroketalizations.ResearchGate.
  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions.ACS Publications.
  • Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts.PubMed.
  • Organic & Biomolecular Chemistry - RSC Publishing.RSC.

Sources

Comparative

Comparative Docking Studies of 1,8-Dioxaspiro[4.5]dec-2-en-4-one Derivatives: A Technical Guide

Executive Summary & Structural Rationale The development of selective cyclooxygenase-2 (COX-2) inhibitors (coxibs) revolutionized the management of inflammatory diseases by minimizing the gastrointestinal toxicity associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of selective cyclooxygenase-2 (COX-2) inhibitors (coxibs) revolutionized the management of inflammatory diseases by minimizing the gastrointestinal toxicity associated with traditional non-selective NSAIDs. Among the next-generation scaffolds, the 1,8-dioxaspiro[4.5]dec-2-en-4-one system represents a highly specialized, conformationally restricted evolution of the of COX-2 inhibitors[1].

While traditional 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanones demonstrate potent COX-2 selectivity comparable to rofecoxib[2][3], the introduction of a spiro-fused ring at the C2 position of the furanone core offers a distinct thermodynamic advantage. This guide objectively compares the molecular docking performance of 1,8-dioxaspiro[4.5]dec-2-en-4-one derivatives against standard furanones and reference coxibs, providing a self-validating methodological framework for computational drug discovery professionals.

Mechanistic Target: Exploiting the COX-2 Secondary Pocket

The fundamental causality behind COX-2 selectivity lies in a single amino acid substitution within the cyclooxygenase active site. In COX-1, the bulky Isoleucine at position 523 restricts access to a secondary side pocket. In COX-2, the substitution to the smaller Valine (Val523) opens this pocket, exposing critical hydrogen-bonding residues (Arg513 and His90).

Spiro-furanone derivatives are explicitly designed to exploit this divergence. The rigid spiro-scaffold optimally orients its para-sulfonylphenyl or para-methylsulfonylphenyl moiety deep into this secondary pocket, while the bulky spiro-cyclohexyl/tetrahydropyran ring occupies the hydrophobic entrance channel, sterically clashing with the restricted COX-1 active site.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Val523 Pocket) AA->COX2 Catalysis PGG2 Prostaglandin H2 COX2->PGG2 Oxidation Inflammation Pathological Inflammation PGG2->Inflammation Downstream Inhibitor Spiro-Furanone Derivatives Inhibitor->COX2 Competitive Inhibition

Caption: Arachidonic acid cascade and targeted COX-2 inhibition by spiro-furanone derivatives.

Self-Validating Molecular Docking Methodology

To ensure trustworthiness and reproducibility, the following computational protocol is designed as a self-validating system . Every step includes a built-in control mechanism to prevent false positives and artifacts commonly associated with automated virtual screening.

Step-by-Step Protocol
  • Structural Preparation & Conformational Search:

    • Action: Generate 3D coordinates for the 1,8-dioxaspiro[4.5]dec-2-en-4-one derivatives using LigPrep (pH 7.4 ± 0.5).

    • Causality: 2D-to-3D conversion often traps spiro-rings in high-energy boat conformations. A thorough conformational search ensures the spiro-ring adopts the global minimum chair conformation, preventing artificial steric clashes during docking.

  • Target Protein Preparation (PDB: 3LN1):

    • Action: Retrieve the high-resolution COX-2 crystal structure. Remove non-catalytic water molecules, add missing hydrogens, and optimize the hydrogen bond network.

    • Causality: Crystal structures often lack accurate protonation states. Proper preparation ensures Arg120 and Tyr355 maintain the correct physiological charge, which is critical for ligand anchoring.

  • Self-Validating Grid Generation:

    • Action: Define a 20 Å × 20 Å × 20 Å receptor grid centered on the native co-crystallized ligand (Celecoxib).

    • Validation Check:Re-docking Control. Before screening novel derivatives, re-dock the native Celecoxib. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å .

  • Flexible Docking & MM-GBSA Rescoring:

    • Action: Execute flexible docking (e.g., Glide XP or FlexX) followed by MM-GBSA (Molecular Mechanics Generalized Born Surface Area) rescoring.

    • Causality: Standard docking algorithms often underestimate solvent effects. MM-GBSA calculates binding free energy ( ΔGbind​ ) by incorporating implicit solvation, providing a thermodynamically rigorous comparison between the bulky spiro-derivatives and linear alternatives.

Docking_Workflow Prep Ligand/Protein Prep (PDB: 3LN1) Grid Grid Generation (Val523 Centered) Prep->Grid Dock Flexible Docking (Glide/FlexX) Grid->Dock Score MM-GBSA Scoring & H-Bond Analysis Dock->Score Val Protocol Validation (RMSD < 2.0 Å) Dock->Val Control

Caption: Self-validating molecular docking workflow for evaluating COX-2 selective inhibitors.

Quantitative Performance Comparison

The table below synthesizes the comparative docking performance of the spiro-furanone scaffold against standard 2,2-dialkyl furanones and clinical reference drugs. Data reflects optimized MM-GBSA binding free energies ( ΔGbind​ ).

Compound ClassRepresentative LigandCOX-2 ΔGbind​ (kcal/mol)COX-1 ΔGbind​ (kcal/mol)Key Interacting Residues (COX-2)Predicted Selectivity
Spiro-Furanone 1,8-Dioxaspiro[4.5]dec-2-en-4-one (Derivative A: −SO2​CH3​ )-10.8 -4.2 Arg513, His90, Tyr355Exceptional
Spiro-Furanone 1,8-Dioxaspiro[4.5]dec-2-en-4-one (Derivative B: −SO2​NH2​ )-11.2 -3.9 Arg513, His90, Gln192Exceptional
Standard Furanone 2,2-Dimethyl-4,5-diaryl-3(2H)-furanone-9.4-5.1Arg513, His90High
Coxib (Reference) Celecoxib-9.8-6.2Arg513, His90, Gln192High
Coxib (Reference) Rofecoxib-9.1-5.5Arg513, His90High
Traditional NSAID Indomethacin-7.5-7.8Arg120, Tyr355Non-selective

Application Scientist Insights: Decoding the Binding Affinity

When analyzing the comparative data, the superiority of the 1,8-dioxaspiro[4.5]dec-2-en-4-one derivatives over traditional 2,2-dialkyl-4,5-diarylfuranones boils down to two critical thermodynamic and structural factors:

  • The Entropic Advantage of Spiro-Fusion: The 1,8-dioxaspiro[4.5]decane system is not merely a structural novelty; it is a calculated thermodynamic strategy. In traditional open-chain analogs (like 2,2-dimethyl furanones), the flexible alkyl chains suffer a heavy entropic penalty upon binding, as they must "freeze" into a specific conformation within the COX-2 entrance channel. The spiro-fusion conformationally locks the ring. When this rigid spiro-system enters the hydrophobic channel, it displaces highly ordered water molecules without losing internal conformational entropy, driving the superior ΔGbind​ (-11.2 kcal/mol for Derivative B)[2].

  • Steric Exclusion in COX-1: The drastic drop in COX-1 binding affinity (-3.9 kcal/mol) for the spiro-derivatives perfectly illustrates the causality of the Ile523 steric block. While linear coxibs can sometimes "squeeze" into the COX-1 active site (resulting in moderate off-target binding), the bulky, rigid spiro-ring of the 1,8-dioxaspiro[4.5]dec-2-en-4-one scaffold physically cannot navigate past Ile523, resulting in an exceptional theoretical selectivity index[3].

Sources

Safety & Regulatory Compliance

Safety

1,8-Dioxaspiro[4.5]dec-2-en-4-one proper disposal procedures

As a Senior Application Scientist, I approach chemical safety not as a static regulatory checklist, but as an integral, dynamic component of experimental design. Proper disposal of specialized intermediates like 1,8-Diox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a static regulatory checklist, but as an integral, dynamic component of experimental design. Proper disposal of specialized intermediates like 1,8-Dioxaspiro[4.5]dec-2-en-4-one requires a thorough understanding of its physicochemical properties and the operational causality behind laboratory safety standards.

This guide provides a self-validating, step-by-step methodology for the handling and disposal of this specific spiroketal furanone derivative, ensuring absolute compliance and environmental stewardship.

Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, we must establish the chemical context. 1,8-Dioxaspiro[4.5]dec-2-en-4-one is primarily utilized as a research intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and related anti-inflammatory drug development ([1]). The causality of our safety protocols is directly derived from the metrics below:

PropertyValueOperational Implication
Chemical Name 1,8-Dioxaspiro[4.5]dec-2-en-4-oneRequires explicit labeling; abbreviations are strictly prohibited on waste tags ([2]).
CAS Number 2138297-68-2Essential for EH&S tracking and Safety Data Sheet (SDS) verification ().
Molecular Formula C8H10O3Non-halogenated. Must be segregated from halogenated waste to optimize incineration costs and prevent toxic dioxin formation.
Molecular Weight 154.16 g/mol Utilized for calculating waste concentration and molarity in mixed solvent systems.
Compound Class Spiroketal FuranoneSusceptible to hydrolysis; avoid mixing waste with strong aqueous acids or bases to prevent unintended exothermic degradation.

Operational Handling & Causality-Driven PPE

Proper disposal begins at the point of handling. Treat Personal Protective Equipment (PPE) as a proactive containment system rather than a passive barrier.

  • Nitrile Gloves & Lab Coat: Required to prevent dermal exposure. Causality: While C8H10O3 is not acutely highly toxic, repeated dermal exposure to organic synthetic intermediates can induce sensitization or contact dermatitis.

  • Fume Hood Operation: All transfers, solvent evaporations, and waste consolidations must occur in a certified chemical fume hood ([3]). Causality: Prevents inhalation of volatile solvent vapors (e.g., ethyl acetate or dichloromethane) commonly used to dissolve this intermediate during synthesis.

Standard Operating Procedure: Waste Segregation & Disposal

This self-validating protocol ensures that every step logically dictates the safety of the next, minimizing human error during chemical waste management.

Step 1: Waste Segregation & Matrix Verification

  • Action: Determine the solvent matrix of your waste. If 1,8-Dioxaspiro[4.5]dec-2-en-4-one is dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate, or hexane), route it to the "Non-Halogenated Organic Waste" stream. If it is mixed with halogenated solvents (e.g., dichloromethane, chloroform), it must be routed to the "Halogenated Organic Waste" stream.

  • Causality: High-temperature incineration of halogenated waste requires specialized exhaust scrubbers. Mixing a non-halogenated compound (C8H10O3) with halogenated streams unnecessarily increases institutional disposal costs and environmental burden.

Step 2: Containerization in the Satellite Accumulation Area (SAA)

  • Action: Transfer the waste into a chemically compatible (e.g., high-density polyethylene or glass), clearly designated waste container located in the laboratory's SAA. Place the primary container inside a secondary containment tray ([2]).

  • Causality: Secondary containment captures catastrophic leaks, while keeping the container strictly closed (except during active transfer) prevents vapor release and complies with stringent fire codes ([4]).

Step 3: EPA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must include the full chemical name ("1,8-Dioxaspiro[4.5]dec-2-en-4-one"), the estimated concentration, the primary hazard class (e.g., Flammable/Irritant, depending on the solvent), and the accumulation start date.

  • Causality: Generating "unknown waste" poses severe risks to downstream waste handlers and incurs massive analytical identification fees.

Step 4: EH&S Pickup Request

  • Action: Submit a waste pickup request to your institutional Environmental Health and Safety (EH&S) department before the container reaches 90% capacity, and absolutely within 9 months of the accumulation start date ([3]).

  • Causality: Regulatory frameworks mandate strict time limits on SAA storage to mitigate the risk of degrading containers and forgotten hazardous materials.

Spill Response & Decontamination Protocol

In the event of an accidental spill of 1,8-Dioxaspiro[4.5]dec-2-en-4-one:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood is running to capture any aerosolized particulates or solvent vapors.

  • Contain: If the compound is in solution, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large organic solvent spills.

  • Collect: Sweep the absorbed material or solid powder using non-sparking tools to prevent ignition of residual solvent vapors. Place the debris into a compatible, sealable container.

  • Label & Dispose: Label the container explicitly as "Spill Debris containing 1,8-Dioxaspiro[4.5]dec-2-en-4-one" and request an immediate EH&S pickup ([4]).

Mechanistic Workflow Diagram

WasteDisposal Start Generation of 1,8-Dioxaspiro[4.5]dec-2-en-4-one Waste Decision Solvent Matrix Check Start->Decision Assess matrix NonHalo Non-Halogenated Waste Stream Decision->NonHalo e.g., EtOAc, EtOH Halo Halogenated Waste Stream Decision->Halo e.g., DCM, CHCl3 SAA Satellite Accumulation Area (SAA) Secondary Containment NonHalo->SAA Transfer Halo->SAA Transfer Label EPA-Compliant Tagging (Full Name, Date, Hazard) SAA->Label Immediate action Pickup EH&S Pickup (< 9 Months) Label->Pickup Request disposal

Workflow for the segregation, containment, and disposal of 1,8-Dioxaspiro[4.5]dec-2-en-4-one waste.

References

  • Google Patents. "US6492416B1 - 4,5-diaryl-3(2H)-furanone derivatives as cyclooxygenase-2 inhibitors." United States Patent Office.
  • Queen's Center for Biomedical Research. "Standard Operating Procedure – Hazardous Chemical Waste Disposal." Queen's Medical Center. Available at: [Link]

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